Leukotriene E4 methyl ester
Description
Properties
Molecular Formula |
C24H39NO5S |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12+,17-14+/t20-,21-,22+/m0/s1 |
InChI Key |
FIXJQRIEAIDXEN-KLWHAKNWSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Leukotriene E4 (LTE4) methyl ester, a critical tool in the study of inflammatory pathways and the development of novel therapeutics. This document details the chemical synthesis, purification methodologies, and analytical characterization of LTE4 methyl ester, and provides a visualization of its complex signaling pathways.
Introduction
Leukotriene E4 (LTE4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1] As the most stable of the cysteinyl leukotrienes (cys-LTs), which also include LTC4 and LTD4, LTE4 is a key biomarker for monitoring the activity of the cys-LT pathway in various inflammatory diseases, particularly asthma.[1] The methyl ester form of LTE4 is a more lipophilic derivative, facilitating its use in various in vitro and in vivo experimental settings. This guide offers detailed protocols for its chemical synthesis and purification, essential for researchers investigating its biological functions and for professionals in drug development targeting the leukotriene pathway.
Synthesis of Leukotriene E4 Methyl Ester
The total synthesis of this compound is a multi-step process that typically starts from arachidonic acid or other commercially available precursors. A common strategy involves the initial synthesis of Leukotriene A4 (LTA4) methyl ester, a key epoxide intermediate.
Experimental Protocol: Synthesis of LTA4 Methyl Ester (Illustrative)
While specific, step-by-step protocols with quantitative yields for the complete synthesis of LTE4 methyl ester are often proprietary or detailed within the supplementary information of specialized publications, a general illustrative procedure for the synthesis of the key intermediate, LTA4 methyl ester, can be outlined as follows:
-
Epoxidation of a Precursor: A suitable precursor, often a diene-containing fatty acid methyl ester, is subjected to stereoselective epoxidation to introduce the epoxide ring characteristic of LTA4.
-
Chain Elongation: The carbon chain is then elongated using various organic reactions, such as Wittig reactions or acetylide additions, to achieve the full 20-carbon backbone of the leukotriene.
-
Formation of the Conjugated Triene System: The characteristic conjugated triene system of leukotrienes is typically formed in the final steps of the synthesis of the LTA4 intermediate.
It is crucial to consult specialized organic chemistry literature for detailed procedures and safety precautions.
Conversion of LTA4 Methyl Ester to LTE4 Methyl Ester
Once LTA4 methyl ester is synthesized, it is converted to LTE4 methyl ester through a series of nucleophilic additions.
-
Opening of the Epoxide: The epoxide ring of LTA4 methyl ester is opened by the addition of the thiol group of a protected cysteine derivative. This reaction is typically carried out in the presence of a suitable base.
-
Deprotection: The protecting groups on the cysteine moiety are then removed to yield this compound.
Purification of this compound
The purification of LTE4 methyl ester is critical to remove unreacted starting materials, byproducts, and isomers, ensuring a high-purity compound for biological assays. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Experimental Protocol: HPLC Purification
System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.
Column: A reversed-phase C18 column is typically used. Common dimensions are 10-25 cm in length and 10-22 mm in internal diameter, with a particle size of 5-10 µm.
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% acetic acid or a volatile buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
Illustrative HPLC Gradient:
| Time (min) | % Aqueous Buffer | % Organic Solvent |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
Flow Rate: The flow rate will depend on the column dimensions, typically ranging from 4 to 20 mL/min for semi-preparative columns.
Detection: LTE4 methyl ester has a characteristic UV absorbance maximum at approximately 280 nm, which is used for detection.
Fraction Collection: Fractions are collected as the peak corresponding to LTE4 methyl ester elutes from the column. The purity of the collected fractions should be assessed by analytical HPLC.
Post-Purification Processing: The collected fractions are typically pooled, the organic solvent is removed under reduced pressure, and the remaining aqueous solution can be lyophilized to obtain the purified LTE4 methyl ester as a solid.
Analytical Characterization
The identity and purity of the synthesized and purified this compound must be confirmed using various analytical techniques.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the compound. The expected molecular weight for LTE4 methyl ester (C24H39NO5S) is approximately 453.6 g/mol .[2] Electrospray ionization (ESI) is a common ionization technique for this molecule. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.
| Property | Value |
| Molecular Formula | C24H39NO5S |
| Molecular Weight | 453.6 g/mol |
| Exact Mass | 453.2549 g/mol |
Table 1: Physicochemical Properties of this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
(Note: The following table is a placeholder for illustrative purposes, as a complete, experimentally verified dataset for LTE4 methyl ester is not available in the provided search results. Researchers should acquire their own NMR data for structural confirmation.)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ... | ... |
| ... | ... |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Signaling Pathways of Leukotriene E4
Leukotriene E4 exerts its biological effects by binding to specific cell surface receptors. The signaling pathways initiated by LTE4 are complex and involve multiple receptors, leading to various cellular responses, particularly in the context of inflammation and allergic reactions.[1]
The biosynthesis of LTE4 begins with the conversion of arachidonic acid to LTA4.[1] LTA4 is then conjugated with glutathione (B108866) to form LTC4, which is subsequently metabolized to LTD4 and finally to LTE4.[1]
LTE4 is known to interact with several G protein-coupled receptors (GPCRs), including the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, although with lower affinity compared to LTC4 and LTD4.[3] More recently, other receptors, such as the P2Y12 receptor and GPR99, have been identified as specific receptors for LTE4, mediating its unique pro-inflammatory effects.[4][5]
Activation of these receptors by LTE4 can lead to a variety of downstream effects, including calcium mobilization, inhibition of adenylyl cyclase, and activation of protein kinase C, ultimately resulting in pro-inflammatory responses such as eosinophil recruitment, mucus secretion, and airway hyperresponsiveness.[4][6]
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound. The detailed methodologies and data presented herein are intended to support researchers and drug development professionals in their efforts to study the roles of leukotrienes in health and disease. The provided diagrams offer a visual representation of the complex biochemical pathways involved. Accurate synthesis and purification of LTE4 methyl ester are paramount for obtaining reliable and reproducible results in the investigation of inflammatory processes and the development of targeted therapies.
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Leukotriene E4 and Its Methyl Ester Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene E4 (LTE4), the most stable of the cysteinyl leukotrienes (cys-LTs), is a potent inflammatory mediator implicated in the pathophysiology of respiratory diseases such as asthma. While the biological activities of LTE4 have been extensively studied, its methyl ester derivative (LTE4 methyl ester) is often utilized in experimental settings, primarily for its increased lipophilicity. This technical guide provides a comprehensive overview of the known biological activities of LTE4, including its receptor interactions and downstream signaling pathways. Crucially, this guide also addresses the current gap in scientific literature regarding the biological activity of LTE4 methyl ester, synthesizing available information and presenting detailed experimental protocols for key assays in the field.
Introduction to Leukotriene E4 and Its Methyl Ester
Leukotriene E4 is a product of the 5-lipoxygenase pathway and is formed from the sequential metabolism of LTC4 and LTD4.[1] It is recognized as a key mediator in allergic inflammation, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammatory cell influx.[2] LTE4 is the most stable of the cys-LTs, making it a reliable biomarker for cys-LT production in clinical studies, often measured in urine.[1][3]
LTE4 methyl ester is a synthetic derivative of LTE4 where the carboxylic acid group is esterified to a methyl group.[4] This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes in experimental models. However, it is critical to note that the biological activity of LTE4 methyl ester has not been formally reported in peer-reviewed literature.[5] Therefore, any experimental use of LTE4 methyl ester assumes that it acts as a prodrug, being hydrolyzed intracellularly to the active LTE4, or that it possesses similar intrinsic activity, which has yet to be empirically demonstrated.
Receptor Interactions and Signaling Pathways of Leukotriene E4
The biological effects of LTE4 are mediated through its interaction with specific cell surface receptors. While LTE4 is a weak agonist at the classical cysteinyl leukotriene receptors, CysLT1 and CysLT2, its potent in vivo effects suggest the involvement of other receptors.[2]
CysLT1 and CysLT2 Receptors
LTE4 exhibits the lowest affinity for CysLT1 and CysLT2 receptors compared to LTC4 and LTD4.[6] The rank order of potency at the CysLT1 receptor is generally LTD4 > LTC4 > LTE4.[6] Activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades, primarily through Gq/11 and Gi/o proteins, leading to an increase in intracellular calcium concentrations.[7]
Putative LTE4-Specific Receptors
The pronounced in vivo activity of LTE4, which is not fully accounted for by its weak agonism at CysLT1 and CysLT2, has led to the search for other LTE4-responsive receptors.[2][8] The P2Y12 receptor, an ADP receptor, has been identified as being required for LTE4-mediated pulmonary inflammation.[9] Additionally, studies in mice lacking both CysLT1 and CysLT2 receptors have suggested the existence of a distinct LTE4 receptor, provisionally named CysLTER.[10]
Signaling Pathway Overview
The activation of CysLT receptors by LTE4, although weaker than other cys-LTs, triggers a signaling cascade that is crucial for its pro-inflammatory effects. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Quantitative Data on Biological Activity
As previously stated, there is a lack of reported biological activity data for LTE4 methyl ester.[5] Therefore, this section focuses on the quantitative data available for LTE4.
| Assay | Receptor | Ligand | Potency (EC50/IC50/Ki) | Tissue/Cell Type | Reference |
| Radioligand Binding | CysLT1 | LTD4 | ~1 nM (Kd) | Transfected Cells | [11] |
| Radioligand Binding | CysLT1 | LTC4 | ~10 nM (Kd) | Transfected Cells | [11] |
| Radioligand Binding | CysLT1 | LTE4 | Lower affinity than LTC4/LTD4 | Transfected Cells | [11] |
| Functional Assay (Contraction) | CysLT Receptors | LTD4 | ~10-fold more potent than LTE4 | Guinea Pig Parenchyma | [12] |
| Functional Assay (Contraction) | CysLT Receptors | LTE4 | ~2-3 orders of magnitude less active than LTD4 | Human Bronchus | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of cysteinyl leukotrienes.
Radioligand Binding Assay for CysLT Receptors
This protocol is adapted for a competitive binding assay to determine the affinity of unlabeled ligands for CysLT receptors.
Materials:
-
Cell membranes expressing the CysLT receptor of interest.
-
Radiolabeled ligand (e.g., [³H]LTD4).
-
Unlabeled competitor ligands (LTE4, LTE4 methyl ester).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand. For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled agonist.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium upon receptor activation.
Materials:
-
Cells expressing the CysLT receptor of interest.
-
Fura-2 AM or another suitable calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Agonists (LTE4, LTE4 methyl ester).
-
Fluorescence plate reader with dual-excitation capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM for 30-60 minutes at 37°C.[11]
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).[11]
-
Agonist Addition: Add varying concentrations of the agonist (LTE4 or LTE4 methyl ester) to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm). Plot the change in this ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
Guinea Pig Tracheal Smooth Muscle Contraction Assay
This ex vivo assay measures the contractile response of airway smooth muscle to agonists.
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution.
-
Organ bath system with force-displacement transducers.
-
Agonists (LTE4, LTE4 methyl ester).
Procedure:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing gassed (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
Agonist Addition: Add cumulative concentrations of the agonist to the organ bath and record the resulting isometric contraction.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard substance (e.g., carbachol). Plot the response against the log concentration of the agonist to determine the EC50 and maximum effect (Emax).
Conclusion
Leukotriene E4 is a well-established mediator of inflammation with complex receptor pharmacology. Its biological activities are mediated through weak agonism at CysLT1 and CysLT2 receptors and likely through other, more specific receptors that are yet to be fully characterized. In contrast, the biological activity of its common experimental derivative, LTE4 methyl ester, remains uncharacterized in the scientific literature. This guide highlights the importance of directly assessing the activity of such derivatives rather than assuming equivalence to the parent compound. The provided experimental protocols offer a framework for researchers to investigate the biological effects of LTE4 and its analogs, which will be crucial for a more complete understanding of cysteinyl leukotriene signaling and for the development of novel therapeutics targeting these pathways.
References
- 1. Leukotriene D4 elicits a non-sustained contraction of the guinea pig trachea in calcium-free buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of leukotrienes E4, N-acetyl E4 and of four of their novel omega- and beta-oxidative metabolites in airways of guinea-pig and man in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. The contractile action of leukotriene B4 in the guinea-pig lung involves a vascular component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.com [abcam.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hellobio.com [hellobio.com]
- 12. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) is the most stable and persistent of the cysteinyl leukotrienes (CysLTs), a class of potent inflammatory lipid mediators. Due to its stability, LTE4 is a key biomarker for CysLT production and is implicated in the pathophysiology of various inflammatory conditions, particularly asthma and aspirin-exacerbated respiratory disease (AERD)[1][2]. Leukotriene E4 methyl ester is a more lipid-soluble and stable derivative of LTE4, making it a valuable tool for in vitro research[3][4]. While the biological activity of the methyl ester form itself has not been extensively reported, it is readily hydrolyzed to the biologically active LTE4 and is often used in experimental settings as a more stable precursor[3][5][6][7]. This guide focuses on the in vitro mechanism of action of LTE4, the active form generated from its methyl ester, detailing its receptor interactions, downstream signaling cascades, and cellular effects.
Receptor Interactions and Signaling Pathways
Historically, LTE4 was considered a weak agonist at the classical CysLT receptors, CysLT1 and CysLT2, due to its low binding affinity compared to LTC4 and LTD4[1][8]. However, the potent in vivo effects of LTE4 have led to the discovery of additional receptor systems through which it exerts its biological functions[8]. The current understanding of LTE4's mechanism of action involves a complex interplay between multiple receptors.
Cysteinyl Leukotriene Receptor 1 (CysLT1R)
While LTE4 has a lower affinity for CysLT1R compared to LTD4, recent studies have demonstrated that CysLT1R is crucial for LTE4-mediated responses in certain human cells[9]. In human mast cells, LTE4 can act as a full functional agonist for CysLT1R-dependent gene expression, a response that requires both increased receptor expression and sustained intracellular signaling[9]. The activation of CysLT1R by LTE4 can induce airflow obstruction and mast cell activation[10].
P2Y12 Receptor (P2Y12R)
The purinergic receptor P2Y12, primarily known as a receptor for ADP, has been identified as a key component in LTE4 signaling[11]. LTE4-mediated pulmonary inflammation requires the presence of P2Y12R[11]. In vitro studies have shown that P2Y12R expression allows for LTE4-induced activation of extracellular signal-regulated kinase (ERK) and the production of chemokines and prostaglandin (B15479496) D2 in human mast cell lines[11]. Interestingly, it is suggested that P2Y12 may form a complex with another receptor to recognize LTE4, as P2Y12R expression is required for the competition between radiolabeled ADP and unlabeled LTE4 but not for direct LTE4 binding[11].
GPR99 (OXGR1)
GPR99 has been identified as a potential high-affinity receptor for LTE4[12]. Murine models lacking CysLT1R, CysLT2R, and GPR99 lose all responsiveness to CysLTs, including LTE4[12]. In vitro, eosinophils express GPR99 at both the transcript and protein level[12].
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
In human mast cells, LTE4 has been shown to activate a pathway involving cooperation between a G protein-coupled receptor and the nuclear receptor PPARγ[13]. This pathway is implicated in LTE4-mediated COX-2 induction and prostaglandin D2 generation[13].
The downstream signaling cascades initiated by LTE4 are cell-type specific but generally involve:
-
Calcium Mobilization: LTE4 can induce intracellular calcium flux, although it is less potent in this regard than LTD4 in some cell types[13].
-
ERK Phosphorylation: Activation of the ERK pathway is a common downstream effect of LTE4 signaling through both P2Y12R and as a prerequisite for CysLT1R-dependent gene expression[9][11].
-
Cyclic AMP (cAMP) Induction: In eosinophils, LTE4 has been shown to induce cAMP expression, which can lead to an inhibition of degranulation, suggesting a potential anti-inflammatory role in this specific context[12].
-
Gene Expression: LTE4 can regulate the expression of various genes involved in inflammation, such as those for cytokines and chemokines[9][13].
Quantitative Data on In Vitro Effects of Leukotriene E4
| Cell Type | Response | Effective Concentration of LTE4 | Receptor(s) Implicated | Antagonist(s) and their Effects | Reference(s) |
| Human Mast Cell Line (LAD2) | Proliferation, Chemokine Generation | More potent than LTD4 | P2Y12R, PPARγ | MK571 (CysLT1R antagonist) showed sensitivity for PGD2 production but not for ERK activation. GW9662 (PPARγ antagonist) inhibited COX-2 induction, PGD2 generation, and ERK phosphorylation. | [13] |
| Human Mast Cell Line (LAD2) | Prostaglandin D2 (PGD2) and MIP-1β Secretion | Not specified | P2Y12R | MesAMP (P2Y12R antagonist) blocked secretion. | [12] |
| Human Mast Cell Line (LAD2) | Gene Expression | Full agonist activity | CysLT1R | Selective inhibitors confirmed CysLT1R involvement. | [9] |
| Human Eosinophils | cAMP Induction | Not specified | P2Y12, GPR99 | Not specified | [12] |
| Human Eosinophils | Inhibition of fMLP-mediated degranulation | Modest but significant inhibition | Not specified | Not specified | [12] |
| Chinese Hamster Ovary (CHO) cells | ERK Activation | 500 nM (less potent than LTD4 on CysLT1R/2R transfectants) | P2Y12R | 2-MesAMP (P2Y12R antagonist) partially blocked ERK activation. | [11] |
| Guinea Pig Tracheal Spirals | Contraction | Ten-fold more potent than LTC4 or LTD4 | Putative distinct LTE4 receptor | FPL55712 competitively antagonized the low concentration effect of LTD4. | [8] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring intracellular calcium changes in response to LTE4 stimulation.
1. Cell Preparation:
- Culture cells of interest (e.g., human mast cell line LAD2) to an appropriate density in a 96-well black-walled, clear-bottom plate.
- Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing probenecid (B1678239) to inhibit the efflux of the calcium indicator dye.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) to aid in dye solubilization.
- Incubate the cells with the loading buffer in the dark at 37°C for a specified time (e.g., 60 minutes).
3. Cell Washing:
- Gently wash the cells with the buffered salt solution to remove excess extracellular dye.
4. Baseline Fluorescence Measurement:
- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Measure the baseline fluorescence for a short period before agonist addition.
5. Agonist Stimulation:
- Inject a solution of Leukotriene E4 (prepared from the methyl ester by hydrolysis if necessary) at various concentrations into the wells.
- For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding LTE4.
6. Post-Stimulation Fluorescence Measurement:
- Immediately after agonist injection, continuously measure the fluorescence intensity over time to capture the transient calcium flux.
7. Data Analysis:
- Calculate the change in fluorescence intensity from baseline to determine the magnitude of the calcium response.
- Plot dose-response curves to determine the EC50 of LTE4.
Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to assess the effect of LTE4 on cell migration.
1. Chamber Preparation:
- Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells. The pore size of the membrane should be appropriate for the cell type being studied.
2. Chemoattractant Addition:
- Add a solution containing Leukotriene E4 at various concentrations to the lower wells of the chamber. The control wells should contain media alone.
3. Cell Seeding:
- Resuspend the cells of interest in media and place them in the upper wells of the chamber.
4. Incubation:
- Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (this time will vary depending on the cell type).
5. Cell Staining and Counting:
- After incubation, remove the non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several high-power fields under a microscope.
6. Data Analysis:
- Express the results as the number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the control).
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of cytokine secretion from cells stimulated with LTE4.
1. Cell Culture and Stimulation:
- Plate the cells in a multi-well plate and allow them to adhere or stabilize.
- Replace the culture medium with fresh medium containing various concentrations of Leukotriene E4. For antagonist studies, pre-incubate with the antagonist.
- Include appropriate positive and negative controls.
2. Supernatant Collection:
- Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.
- After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
3. ELISA Procedure:
- Perform a sandwich ELISA for the cytokine of interest (e.g., IL-8, MIP-1β) according to the manufacturer's instructions. This typically involves:
- Coating a 96-well plate with a capture antibody.
- Blocking non-specific binding sites.
- Adding the collected cell supernatants and a standard curve of the recombinant cytokine.
- Adding a detection antibody conjugated to an enzyme (e.g., HRP).
- Adding a substrate that produces a colorimetric signal.
4. Data Measurement and Analysis:
- Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
- Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Signaling pathways of Leukotriene E4 in vitro.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of inhalation of leukotriene E4 in asthmatics | Karolinska Institutet [news.ki.se]
- 11. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of Leukotriene E4 Methyl Ester in Lipid Mediator Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene E4 (LTE4), the most stable of the cysteinyl leukotrienes (cys-LTs), has long been recognized as a key biomarker in inflammatory diseases, particularly asthma. However, its role as a bioactive mediator has been historically underestimated due to its weak affinity for the classical cys-LT receptors, CysLT1R and CysLT2R. Recent research has unveiled a more complex and nuanced role for LTE4, demonstrating its ability to elicit potent and distinct biological responses through alternative signaling pathways. Leukotriene E4 methyl ester, a more lipid-soluble and stable analog, serves as a critical tool in elucidating these novel functions. This technical guide provides an in-depth overview of the role of LTE4 and its methyl ester in lipid mediator research, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks involved. This document is intended to be a valuable resource for researchers and drug development professionals investigating the inflammatory cascade and seeking to identify new therapeutic targets.
Introduction: The Cysteinyl Leukotriene Cascade
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (cys-LTs), which include LTC4, LTD4, and LTE4, are characterized by the presence of a cysteine-containing moiety. The biosynthesis of cys-LTs is initiated by the conjugation of LTA4 with glutathione (B108866) to form LTC4. Subsequently, LTC4 is extracellularly converted to the more potent bronchoconstrictor LTD4, which is then metabolized to the stable end-product, LTE4.[1] Due to its stability, LTE4 is the predominant cys-LT found in biological fluids and is widely used as a biomarker for cys-LT production in conditions like asthma and systemic mastocytosis.[2][3][4]
While LTE4 displays significantly lower affinity for the classical CysLT1 and CysLT2 receptors compared to LTC4 and LTD4, it paradoxically induces potent and distinct pro-inflammatory responses, suggesting the involvement of alternative signaling mechanisms.[5][6] This has led to the identification of novel receptors for LTE4, including the purinergic receptor P2Y12 and the G-protein coupled receptor GPR99 (also known as OXGR1).[7][8][9][10][11]
This compound is the methyl ester form of LTE4, which increases its lipophilicity and stability.[12][13][14] This enhanced stability makes it a valuable tool for in vitro studies, as it can be more readily handled and is presumed to be hydrolyzed to the active LTE4 by intracellular esterases.
Quantitative Data: Receptor Binding Affinities and Functional Potencies
The following tables summarize the key quantitative data regarding the interaction of LTE4 and related compounds with its receptors, as well as their functional potencies in various cellular assays.
Table 1: Receptor Binding Affinities (Kd) and Inhibition Constants (IC50) of Cysteinyl Leukotrienes and Antagonists
| Ligand/Antagonist | Receptor | Cell/Tissue System | Kd (nM) | IC50 (nM) | Reference |
| LTD4 | CysLT1R | - | ~1 | - | [8] |
| LTE4 | CysLT1R | Rat granulation tissue | - | 200 | [5] |
| MK571 | CysLT1R | LAD2 mast cells | - | - | [5] |
| 2-MesAMP | P2Y12 | - | - | - | [7] |
Table 2: Functional Potency (EC50) of Leukotriene E4 in Cellular Assays
| Assay | Cell Type | EC50 (nM) | Notes | Reference |
| Calcium Mobilization | HEK293 cells overexpressing h-P2Y12 | 1.3 | - | [15] |
| Calcium Mobilization | LAD2 mast cells | >1 | LTE4 is a weak partial agonist for CysLT1R-mediated calcium flux. | [5] |
| ERK Phosphorylation | CHO cells overexpressing h-P2Y12 | Potent | More potent than LTD4. | [1] |
| PGD2 Generation | LAD2 mast cells | ~10-100 | LTE4 is more potent than LTD4. | [5][6] |
Signaling Pathways of Leukotriene E4
LTE4 exerts its biological effects through a complex interplay of signaling pathways involving multiple receptors and downstream effectors. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Overview of LTE4 Receptor Signaling
This diagram provides a high-level overview of the receptors involved in LTE4 signaling and their primary G-protein coupling.
Caption: Overview of LTE4 receptors and their G-protein coupling.
LTE4-Induced ERK Phosphorylation Pathway
This diagram details the signaling cascade leading to ERK phosphorylation following LTE4 stimulation, highlighting the roles of different receptors.
Caption: LTE4-induced ERK phosphorylation signaling cascade.
Experimental Workflow for Studying LTE4 Signaling
This diagram outlines a typical experimental workflow for investigating the cellular effects of LTE4.
Caption: Typical experimental workflow for LTE4 signaling studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological activity of LTE4 and its methyl ester.
Measurement of Intracellular Calcium Flux by Flow Cytometry
This protocol is adapted for measuring rapid changes in intracellular calcium concentration following stimulation with LTE4.
-
Cell Preparation:
-
Harvest cells (e.g., LAD2 mast cells, HEK293 cells) and wash with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+/Mg2+).
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in a loading buffer containing a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM or Fluo-4 AM) and 0.02% Pluronic F-127.
-
Incubate cells for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with a calcium-containing buffer to remove excess dye and resuspend in the same buffer.
-
-
Flow Cytometry Analysis:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes.
-
Acquire a baseline reading on a flow cytometer equipped with the appropriate lasers and filters for the chosen dye (e.g., UV laser for Indo-1, 488 nm laser for Fluo-4).
-
Add LTE4 or LTE4 methyl ester to the cell suspension while continuously acquiring data. A typical concentration range for LTE4 is 1 nM to 1 µM.
-
Continue data acquisition to record the peak calcium response and its subsequent decline.
-
As a positive control, add a calcium ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence signal.
-
Analyze the data by calculating the ratio of fluorescence intensities (for ratiometric dyes like Indo-1) or the change in fluorescence intensity over time, relative to the baseline.
-
Analysis of ERK Phosphorylation by Western Blot
This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAP kinase pathway activation by LTE4.
-
Cell Stimulation and Lysis:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of LTE4 or LTE4 methyl ester for different time points (e.g., 2, 5, 10, 15, 30 minutes). A typical concentration of LTE4 is 100 nM.
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Measurement of Prostaglandin D2 (PGD2) Release by ELISA
This protocol is for quantifying the release of PGD2 from cells, such as mast cells, following stimulation with LTE4.
-
Cell Stimulation and Supernatant Collection:
-
Plate cells (e.g., LAD2 mast cells) in a multi-well plate.
-
Wash the cells and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Stimulate the cells with LTE4 or LTE4 methyl ester (e.g., 100 nM) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Pellet the cells by centrifugation and collect the supernatant.
-
-
ELISA Procedure:
-
Use a commercially available PGD2 ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and collected supernatants to a microplate pre-coated with a PGD2 capture antibody.
-
Add a PGD2-HRP conjugate and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of PGD2 in the samples by comparison to the standard curve.
-
Receptor Knockdown using shRNA/siRNA
This protocol provides a general framework for silencing the expression of specific receptors (e.g., CysLT1R, P2Y12) to investigate their role in LTE4 signaling.
-
shRNA/siRNA Design and Preparation:
-
Design or obtain validated shRNA or siRNA sequences targeting the receptor of interest.
-
For shRNA, clone the sequence into a suitable lentiviral or retroviral vector. For siRNA, resuspend the synthetic oligonucleotides according to the manufacturer's instructions.
-
-
Transfection/Transduction:
-
For siRNA: Transfect the cells with the siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Optimize the siRNA concentration and transfection time for the specific cell type.
-
For shRNA (Lentiviral Transduction):
-
Produce lentiviral particles by co-transfecting the shRNA-containing vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Harvest the viral supernatant and transduce the target cells in the presence of polybrene.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
-
Validation of Knockdown:
-
After 48-72 hours (for siRNA) or after selection (for shRNA), harvest the cells.
-
Assess the knockdown efficiency at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting or flow cytometry.
-
-
Functional Assays:
-
Once knockdown is confirmed, perform functional assays (e.g., calcium flux, ERK phosphorylation, PGD2 release) as described above to determine the effect of receptor silencing on LTE4-mediated responses.
-
The Role of this compound in Research
This compound serves as a valuable surrogate for LTE4 in in vitro research for several reasons:
-
Increased Stability: The methyl ester group protects the carboxylic acid moiety from degradation, making the compound more stable in solution and easier to handle.[13]
-
Enhanced Lipophilicity: The increased lipid solubility of the methyl ester may facilitate its passage across cell membranes.[12][13]
-
Pro-drug Activity: It is generally assumed that LTE4 methyl ester is rapidly hydrolyzed by intracellular esterases to release the active LTE4. This is supported by studies on other leukotriene methyl esters, such as LTA4 methyl ester, which has been shown to be an active substrate for LTC4 synthase.[16] However, direct evidence for the intracellular hydrolysis of LTE4 methyl ester and its conversion rate is not extensively documented. Researchers should be mindful that the observed effects of the methyl ester are likely attributable to the parent compound, LTE4.
Conclusion and Future Directions
The understanding of Leukotriene E4's role in inflammation has evolved significantly. No longer considered merely a stable, inactive metabolite, LTE4 is now recognized as a potent signaling molecule with its own set of receptors and distinct downstream effects. This compound has been instrumental in this paradigm shift, providing researchers with a stable and reliable tool to probe the complexities of LTE4 signaling.
Future research in this area should focus on:
-
Further elucidating the signaling pathways downstream of P2Y12 and GPR99 in response to LTE4 in various cell types.
-
Investigating the potential for heterodimerization between cys-LT receptors and other GPCRs, and how this may modulate LTE4 signaling.
-
Developing selective antagonists for P2Y12 and GPR99 to dissect their specific roles in LTE4-mediated pathophysiology and to explore their therapeutic potential.
-
Clarifying the in vivo relevance of these novel LTE4 signaling pathways in different inflammatory disease models.
The continued investigation into the biology of LTE4 and the use of tools like its methyl ester hold great promise for the development of novel therapeutic strategies for asthma, allergic diseases, and other inflammatory conditions.
References
- 1. Prostaglandin D2-supplemented “functional eicosanoid testing and typing” assay with peripheral blood leukocytes as a new tool in the diagnosis of systemic mast cell activation disease: an explorative diagnostic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. shRNA knockdown [protocols.io]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. Identification of GPR99 Protein as a Potential Third Cysteinyl Leukotriene Receptor with a Preference for Leukotriene E4 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. scbt.com [scbt.com]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Leukotriene E4 Methyl Ester: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Leukotriene E4 (LTE4) methyl ester, a critical molecule for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, biological significance, and relevant experimental protocols, with a focus on its role in inflammatory pathways and as a biomarker.
Core Data Summary
Quantitative data for Leukotriene E4 methyl ester is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 89461-65-4 | [1][2] |
| Molecular Formula | C24H39NO5S | [1][2] |
| Molecular Weight | 453.6 g/mol | [1][3] |
| Alternate Names | LTE4 methyl ester, 2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | [2] |
| Physical Form | A solution in ethanol | [1] |
| Purity | ≥97% | [1] |
Biological Significance and Signaling Pathways
Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cys-LTs), a group of potent inflammatory mediators derived from arachidonic acid.[4][5] Unlike its precursors, LTC4 and LTD4, LTE4 is stable enough to accumulate in biological fluids, making it a valuable biomarker for total cys-LT production, particularly in respiratory diseases like asthma.[1][4][5] Urinary excretion of LTE4 is frequently monitored in clinical research as an indicator of asthma and other mast cell activation syndromes.[1][6][7] this compound is a more lipid-soluble form of LTE4, facilitating its use in various experimental settings.[1][2][3]
The biosynthesis of cysteinyl leukotrienes begins with the liberation of arachidonic acid from the nuclear membrane. This is then converted to the unstable intermediate Leukotriene A4 (LTA4). LTA4 is subsequently conjugated with glutathione (B108866) to form LTC4, which is then extracellularly converted to LTD4 and finally to the stable end-product, LTE4.[4][8][9]
The signaling cascade of LTE4 is complex and involves multiple receptors. While it is a weak agonist for the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, it elicits potent biological responses.[4][10] Research suggests that LTE4 can signal through the purinergic receptor P2Y12 and potentially other, yet to be fully characterized, receptors.[4][11][12] This signaling can lead to various cellular responses, including calcium mobilization, activation of extracellular signal-regulated kinase (ERK), and the production of other inflammatory mediators like prostaglandins.[13][14]
Experimental Protocols
The quantification of urinary LTE4 is a key experimental procedure in both clinical and research settings. The following outlines a typical workflow for this analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[15][16]
Protocol: Quantification of Urinary Leukotriene E4 by LC-MS/MS
1. Patient Preparation and Specimen Collection:
-
If medically feasible, patients should discontinue 5-lipoxygenase inhibitors (e.g., zileuton) for 48 hours prior to and during urine collection, as these can decrease LTE4 concentrations.[6][17]
-
A 24-hour urine collection is recommended.[17][18] The collection should be refrigerated during the 24-hour period.[17]
2. Sample Preparation:
-
Thoroughly mix the 24-hour urine collection and measure the total volume.
-
Transfer a 5 mL aliquot to a transport tube.[17]
-
For long-term storage or transport, the urine aliquot should be frozen.
3. Solid-Phase Extraction (SPE):
-
An initial extraction of the urine sample is performed using a C18 reversed-phase extraction cartridge. This step is crucial for concentrating the analyte and removing interfering substances.[19]
4. LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system coupled with a tandem mass spectrometer.
-
The analyte is detected using multiple-reaction monitoring for high specificity and sensitivity.[6]
-
Results are typically normalized to urine creatinine (B1669602) levels to account for variations in urine dilution.[15][16]
5. Data Interpretation:
-
Elevated urinary LTE4 concentrations (e.g., > 104 pg/mg creatinine) may be indicative of mast cell activation.[6] However, elevated levels can also be associated with other inflammatory conditions.[18]
-
For a comprehensive evaluation, it is recommended to also measure other mast cell mediators such as N-methylhistamine and 11β-prostaglandin F2α.[6][15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leukotriene E4, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 18. Leukotriene E4, 24 Hour Urine (Sendout) [menu.labmed.uw.edu]
- 19. Simplified method for measuring urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of Leukotriene E4 (LTE4) methyl ester. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the compound's properties, relevant biological pathways, and key experimental protocols, presented with clarity and precision to support advanced research and development activities.
Physicochemical Characteristics
Leukotriene E4 methyl ester is the methyl ester derivative of Leukotriene E4, a key cysteinyl leukotriene involved in inflammatory processes.[1] The esterification at the carboxylic acid group of the eicosatetraenoic acid chain results in a more lipid-soluble form of LTE4.[2][3] This increased lipophilicity can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and receptors.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid | [1] |
| Synonyms | LTE4 methyl ester, Leukotriene E4 monomethyl ester | [1][3] |
| CAS Number | 89461-65-4 | [2][3] |
| Molecular Formula | C₂₄H₃₉NO₅S | [2][3] |
| Molecular Weight | 453.6 g/mol | [1] |
| Exact Mass | 453.25489452 Da | [1] |
| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 50 mg/mLPBS (pH 7.2): 0.1 mg/mL | [3] |
| UV max (in Ethanol) | 281 nm | [3] |
| Purity | ≥97% (commercially available) | [3] |
| Storage Conditions | Store at -80°C as a solution in an inert solvent. | [3] |
Biological Context and Signaling Pathways
Leukotriene E4 is the final and most stable of the cysteinyl leukotrienes, formed from the sequential metabolism of LTC4 and LTD4.[4] While LTE4 itself is a weak agonist at the classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R), it elicits potent and distinct pro-inflammatory responses, suggesting the involvement of other signaling pathways.[5] The biological activity of LTE4 methyl ester has not been extensively reported, but it is presumed to act as a prodrug, being hydrolyzed in vivo to the active LTE4.
The known signaling pathways for Leukotriene E4 involve a complex interplay between multiple receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.
Leukotriene E4 Biosynthesis Pathway
The biosynthesis of LTE4 begins with the liberation of arachidonic acid from the nuclear membrane, which is then converted to the unstable intermediate Leukotriene A4 (LTA4). LTA4 is subsequently conjugated with glutathione (B108866) to form LTC4, which is then sequentially metabolized to LTD4 and finally to the stable LTE4.
Biosynthesis of Leukotriene E4.
Leukotriene E4 Signaling Pathways
LTE4 exerts its biological effects through a multi-receptor system. While it has low affinity for CysLT1R and CysLT2R, it can activate other receptors such as the purinergic receptor P2Y12 and the nuclear receptor PPARγ, leading to downstream signaling cascades that mediate inflammatory responses.
Leukotriene E4 Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological analysis of this compound.
Synthesis and Purification of this compound
The synthesis of this compound can be achieved through the reaction of Leukotriene A4 (LTA4) methyl ester with L-cysteine.
Materials:
-
Leukotriene A4 (LTA4) methyl ester
-
L-cysteine
-
Anhydrous, oxygen-free solvent (e.g., a mixture of methanol (B129727) and a buffer like triethylamine)
-
Inert gas (Argon or Nitrogen)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
Protocol:
-
Preparation of LTA4 Methyl Ester: LTA4 methyl ester is highly unstable and should be prepared fresh or stored under inert gas at -80°C.[6] It can be synthesized from precursors such as propargylic alcohol and 1-heptyne.[7]
-
Reaction with L-cysteine: a. Dissolve L-cysteine in the anhydrous, oxygen-free solvent mixture. b. Under an inert atmosphere, add the LTA4 methyl ester solution to the L-cysteine solution. The reaction proceeds via nucleophilic opening of the epoxide ring of LTA4 by the thiol group of cysteine. c. The reaction is typically carried out at room temperature in the dark for several hours.[8]
-
Purification by HPLC: a. The reaction mixture is purified by reverse-phase HPLC on a C18 column.[8] b. A gradient of an appropriate solvent system (e.g., methanol/water/acetic acid) is used to elute the product. c. The elution is monitored by UV detection at 280 nm. d. Fractions containing the purified this compound are collected and the solvent is evaporated under reduced pressure.
-
Characterization: The identity and purity of the synthesized compound should be confirmed by mass spectrometry and NMR spectroscopy.[9]
Synthesis and Purification Workflow.
Intracellular Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to Leukotriene E4 (or its methyl ester following hydrolysis) using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., mast cells, eosinophils)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound stock solution (in DMSO or ethanol)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Fluorometric imaging plate reader or flow cytometer
Protocol:
-
Cell Preparation: a. Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS with calcium. b. Remove the culture medium and add the loading buffer to the cells. c. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: a. Gently wash the cells twice with HBSS with calcium to remove extracellular dye.
-
Measurement: a. Place the plate in the fluorometric plate reader. b. Record baseline fluorescence for a few cycles. c. Add this compound (or pre-hydrolyzed LTE4) to the wells at the desired concentration. d. Immediately begin recording the fluorescence signal over time. e. Add ionomycin as a positive control to determine the maximum calcium response. f. Add EGTA to chelate extracellular calcium for negative control wells.
-
Data Analysis: a. The change in fluorescence intensity or the ratio of fluorescence at two different wavelengths (for ratiometric dyes) is calculated to determine the intracellular calcium concentration.
ERK Phosphorylation Assay
This protocol outlines the detection of Extracellular signal-Regulated Kinase (ERK) phosphorylation, a key downstream signaling event, using a cell-based ELISA.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching solution (e.g., PBS with 1% H₂O₂)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody (anti-phospho-ERK1/2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and allow them to adhere. b. Starve the cells in serum-free medium for several hours. c. Treat the cells with various concentrations of this compound for the desired time.
-
Fixing and Permeabilization: a. Fix the cells with the fixing solution. b. Quench endogenous peroxidase activity. c. Permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
Immunostaining: a. Block non-specific binding sites with blocking buffer. b. Incubate with the primary antibody against phospho-ERK. c. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: a. Add TMB substrate and incubate until a blue color develops. b. Stop the reaction with the stop solution.
-
Measurement: a. Read the absorbance at 450 nm using a microplate reader. b. Normalize the phospho-ERK signal to the total protein content in each well.
Prostaglandin D2 Generation Assay
This protocol describes the quantification of Prostaglandin D2 (PGD2) released from cells upon stimulation, typically measured by an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
PGD2 ELISA kit
-
Microplate reader
Protocol:
-
Cell Stimulation: a. Plate cells and culture as required. b. Stimulate the cells with this compound for a specified time period.
-
Supernatant Collection: a. Centrifuge the cell plate to pellet the cells. b. Carefully collect the supernatant, which contains the secreted PGD2.
-
ELISA Procedure: a. Perform the PGD2 ELISA according to the manufacturer's instructions. This typically involves: i. Adding standards and samples to a pre-coated plate. ii. Adding a PGD2-HRP conjugate. iii. Incubating and washing the plate. iv. Adding a substrate and stopping the reaction.
-
Measurement and Analysis: a. Read the absorbance at the appropriate wavelength. b. Calculate the concentration of PGD2 in the samples based on the standard curve.
Conclusion
This technical guide provides a detailed summary of the physicochemical properties of this compound, its role in biological signaling pathways, and comprehensive experimental protocols for its study. The provided data and methodologies are intended to serve as a foundational resource for researchers and scientists, facilitating further investigation into the therapeutic potential and biological significance of this important lipid mediator. The structured presentation of quantitative data, signaling pathway diagrams, and experimental workflows aims to enhance the efficiency and reproducibility of research in this area.
References
- 1. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 5. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. [Synthesis of leukotriene A4 methyl ester via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile preparation of leukotrienes C4, D4 and E4 containing carbon-13 and nitrogen-15 for quantification of cysteinyl leukotrienes by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymic preparation of dioxygen-18 labelled leukotriene E4 and its use in quantitative gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Leukotriene E4 Methyl Ester: A Stable Analog for In-Depth Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukotriene E4 (LTE4) is the final and most stable cysteinyl leukotriene (cys-LT) in vivo, making it a crucial biomarker for monitoring cys-LT pathway activity in various inflammatory and allergic diseases, including asthma.[1][2] However, like other eicosanoids, the handling and long-term storage of LTE4 can be challenging due to its inherent chemical instability. The esterification of the carboxylic acid group to form Leukotriene E4 methyl ester (LTE4-ME) presents a promising strategy to enhance its stability and facilitate its use in research and drug development. This technical guide provides a comprehensive overview of LTE4-ME as a stable analog of LTE4, summarizing its physicochemical properties, proposing experimental protocols for its use, and detailing the signaling pathways it is likely to influence. While direct comparative data on the biological activity of LTE4-ME is not extensively reported, this guide draws parallels from related compounds, such as Leukotriene A4 (LTA4) methyl ester, to infer its potential utility.[3][4][5]
Physicochemical Properties: A Comparative Overview
The primary motivation for utilizing LTE4-ME is its presumed increased stability and lipid solubility compared to its parent compound, LTE4.[3][6][7] Methylation of the carboxylic acid group reduces the molecule's polarity, which can improve its solubility in organic solvents and potentially enhance its passage through cell membranes.
| Property | Leukotriene E4 (LTE4) | This compound (LTE4-ME) | Reference |
| Molecular Formula | C23H37NO5S | C24H39NO5S | [8][9] |
| Molar Mass | 439.61 g/mol | 453.6 g/mol | [8][10] |
| Chemical Structure | Contains a free carboxylic acid at C1 | Contains a methyl ester at C1 | [8][9] |
| Solubility | More soluble in aqueous buffers | More soluble in organic solvents (e.g., ethanol, DMSO, DMF) | [11] |
| Stability | Less stable, prone to degradation | Presumed to be more stable for storage and handling | [3][10] |
Table 1: Comparative physicochemical properties of LTE4 and LTE4-ME.
Rationale for Use: Enhanced Stability and Handling
The instability of free acid leukotrienes in aqueous solutions poses a significant challenge for in vitro and in vivo studies.[4] The methyl ester form of the related compound, LTA4, is noted to be more stable than its free acid, making it the substrate of choice for certain enzymatic assays.[4][5] By analogy, LTE4-ME is expected to offer similar advantages:
-
Improved Shelf Life: The esterified form is less susceptible to degradation during long-term storage, ensuring the integrity of the compound for future experiments.[3]
-
Enhanced Consistency: A more stable compound leads to more reproducible experimental results by minimizing variability due to degradation.
-
Easier Handling: Increased solubility in organic solvents simplifies the preparation of stock solutions.[11]
Experimental Protocols
While specific protocols for the direct biological application of LTE4-ME are not widely published, this section provides detailed methodologies for foundational experiments to characterize and utilize this analog.
Synthesis of this compound
The synthesis of LTE4-ME can be adapted from established methods for other leukotriene methyl esters, such as LTA4 methyl ester.[12] A generalized approach involves the esterification of LTE4.
Objective: To convert LTE4 to its more stable methyl ester form.
Materials:
-
Leukotriene E4
-
Anhydrous Methanol (B129727)
-
Diazomethane (B1218177) solution in diethyl ether (or alternatively, trimethylsilyldiazomethane (B103560) with methanol)
-
Anhydrous diethyl ether
-
Nitrogen gas
-
Reaction vial
-
Ice bath
Protocol:
-
Dissolve a known quantity of LTE4 in a minimal amount of anhydrous methanol in a reaction vial.
-
Cool the reaction vial in an ice bath.
-
Under a gentle stream of nitrogen, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to proceed on ice for 10-15 minutes.
-
Quench the reaction by adding a few drops of glacial acetic acid until the yellow color disappears.
-
Evaporate the solvent under a stream of nitrogen.
-
The resulting LTE4 methyl ester can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Store the purified LTE4-ME in an inert solvent (e.g., ethanol) at -80°C.[11]
Caution: Diazomethane is highly toxic and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In Vitro Hydrolysis of LTE4-ME to LTE4
To exert its biological effects, LTE4-ME may need to be hydrolyzed to the active LTE4 form by cellular esterases. This protocol allows for the in vitro assessment of this conversion.
Objective: To determine if and at what rate LTE4-ME is hydrolyzed to LTE4 in a biological matrix.
Materials:
-
This compound
-
Cell lysate or purified esterase solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of LTE4-ME in an appropriate organic solvent (e.g., ethanol).
-
Incubate a known concentration of LTE4-ME with the cell lysate or esterase solution in PBS at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the samples to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amounts of remaining LTE4-ME and newly formed LTE4.
-
Calculate the rate of hydrolysis.
Biological Activity Assay: Calcium Mobilization
LTE4 is known to induce calcium mobilization in various cell types through G protein-coupled receptors.[2] This assay can be used to compare the potency of LTE4 and LTE4-ME.
Objective: To assess the ability of LTE4-ME to induce intracellular calcium flux compared to LTE4.
Materials:
-
A cell line known to respond to LTE4 (e.g., human mast cell lines LAD2 or LUVA)[2]
-
Leukotriene E4 and this compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Culture the cells to an appropriate density.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of LTE4 or LTE4-ME to the cells.
-
Record the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Generate dose-response curves and calculate the EC50 values for both compounds to compare their potency.
Signaling Pathways of Leukotriene E4
LTE4 exerts its biological effects by binding to specific cell surface receptors, primarily cysteinyl leukotriene receptors (CysLT1R and CysLT2R), and potentially other purinergic receptors like P2Y12.[13][14] The binding affinity of LTE4 is generally lower than that of LTC4 and LTD4 at CysLT1R and CysLT2R.[13][14] However, LTE4 can still elicit potent biological responses, particularly in sensitized tissues.[2]
The signaling cascade initiated by LTE4 binding to its receptors is complex and can vary depending on the cell type. A key pathway involves the activation of G proteins, leading to downstream signaling events.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for systematically comparing the stability and biological activity of LTE4 and LTE4-ME.
Conclusion
This compound holds significant promise as a stable and more lipid-soluble analog of LTE4, potentially overcoming some of the practical challenges associated with the handling and storage of the parent compound. While direct evidence of its biological activity is currently limited, the precedent set by other leukotriene methyl esters suggests that it is likely to be a valuable tool for researchers. The experimental protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation of LTE4-ME's stability and biological function. Such studies are crucial for validating its use in elucidating the complex roles of LTE4 in health and disease and for the development of novel therapeutics targeting the cysteinyl leukotriene pathway.
References
- 1. Biological activities of a chemically synthesized form of leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of leukotrienes A4 to C4 in cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. novamedline.com [novamedline.com]
- 7. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Leukotriene E4 | C23H37NO5S | CID 5280879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. [Synthesis of leukotriene A4 methyl ester via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Leukotriene E4 Methyl Ester in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cysLTs), a class of potent inflammatory lipid mediators derived from arachidonic acid.[1][2] While LTE4 itself is a key biomarker for various inflammatory conditions, including asthma, its direct use in cell-based assays can be challenging due to its polarity.[1] Leukotriene E4 methyl ester offers a more lipid-soluble alternative, facilitating its passage across cell membranes.[3][4][5] Once inside the cell, it is anticipated that cellular esterases hydrolyze the methyl ester to the biologically active LTE4. This document provides detailed application notes and protocols for the use of this compound in various cell-based assays relevant to inflammation and allergy research.
Note: The biological activity of this compound has not been extensively reported. The protocols provided herein are based on the established activities of LTE4 and the assumption of intracellular conversion of the methyl ester to its active form. Researchers should validate this assumption in their specific cellular models.
Properties and Handling of this compound
Proper handling and storage are critical to maintaining the integrity of this compound.
| Property | Details |
| Molecular Formula | C₂₄H₃₉NO₅S[3][4][5] |
| Molecular Weight | 453.6 g/mol [3][4] |
| Appearance | Provided as a solution, typically in ethanol[3] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol. Limited solubility in aqueous buffers like PBS.[3] |
| Storage | Store at -80°C for long-term stability (≥ 1 year).[3] |
| Handling | Leukotriene methyl esters are sensitive to oxygen and direct sunlight. Handle under an inert atmosphere (e.g., argon) and in indirect light. It is recommended to use silanized glassware for prolonged storage of solutions to prevent adsorption. |
Preparation of Stock Solutions:
This compound is typically supplied in an organic solvent like ethanol. To prepare a stock solution for cell-based assays, the organic solvent can be evaporated under a gentle stream of nitrogen, and the resulting residue can be dissolved in a suitable solvent like DMSO to create a high-concentration stock. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. Ensure the final concentration of the organic solvent in the assay is minimal to avoid solvent-induced cellular effects.
Signaling Pathways of Leukotriene E4
LTE4 exerts its biological effects through interactions with specific cell surface and nuclear receptors. The primary signaling pathways implicated in LTE4-mediated cellular responses are through the P2Y12 receptor and the peroxisome proliferator-activated receptor gamma (PPARγ).[1][6]
Caption: Signaling pathways activated by Leukotriene E4.
Experimental Protocols
The following are detailed protocols for key cell-based assays to investigate the biological effects of this compound. These protocols are based on established methods for LTE4 and may require optimization for your specific cell type and experimental conditions.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon stimulation with LTE4 methyl ester, a hallmark of G-protein coupled receptor activation.
Materials:
-
Human mast cell lines (e.g., LAD2, LUVA)
-
Cell culture medium (e.g., StemPro-34 SFM for LUVA cells)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
DMSO
-
Microplate reader with fluorescence capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)
Protocol:
-
Cell Culture: Culture LAD2 or LUVA cells according to standard protocols.
-
Cell Loading with Fura-2 AM:
-
Harvest cells and wash with HBSS.
-
Resuspend cells at a density of 1 x 10⁶ cells/mL in HBSS.
-
Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at the desired concentration for the assay.
-
-
Assay Performance:
-
Aliquot the Fura-2 AM-loaded cells into a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of this compound in HBSS.
-
Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
Add the this compound dilutions to the wells.
-
Immediately begin kinetic reading of the fluorescence ratio for several minutes to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio over time.
-
Plot the peak change in fluorescence ratio against the concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve.
-
Caption: Experimental workflow for the calcium mobilization assay.
ERK Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAP kinase signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound.
Materials:
-
Human mast cell lines (e.g., LAD2)
-
Cell culture medium
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Stimulation:
-
Culture LAD2 cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK to total ERK.
-
Caption: Experimental workflow for ERK phosphorylation assay.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of this compound to induce directed migration of cells, a key process in inflammation.
Materials:
-
Human mast cell lines (e.g., LAD2) or primary mast cells
-
Boyden chamber apparatus with appropriate pore size membranes (e.g., 5 µm for mast cells)
-
Cell culture medium
-
This compound
-
Chemoattractant (positive control, e.g., SCF)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Preparation:
-
Place the porous membrane in the Boyden chamber.
-
Add cell culture medium containing various concentrations of this compound to the lower chamber. Use medium alone as a negative control and a known chemoattractant as a positive control.
-
-
Cell Seeding:
-
Resuspend mast cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period of 2-4 hours to allow for cell migration.
-
-
Cell Staining and Counting:
-
Remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the number of migrated cells against the concentration of this compound.
-
Quantitative Data Summary
The following table summarizes dose-response data for Leukotriene E4 from the literature. This data can serve as a reference for designing experiments with this compound, with the caveat that the potency may differ.
| Assay | Cell Line | Parameter | LTE4 Concentration/EC50 | Reference |
| Calcium Mobilization | LAD2 | EC50 | Less potent than LTD4 | [6] |
| Proliferation | LAD2 | - | More potent than LTD4 | [6] |
| Chemokine Generation | LAD2 | - | More potent than LTD4 | [6] |
| COX-2 Expression | LAD2 | - | At least as potent as LTD4 | [6] |
| PGD₂ Generation | LAD2 | - | At least as potent as LTD4 | [6] |
| ERK Phosphorylation | LAD2 | - | Induces phosphorylation | [6] |
| Airflow Obstruction | Human Asthmatics | - | Induces bronchoconstriction | [7] |
| Mast Cell Activation | Human Asthmatics | - | Induces mast cell activation | [7] |
Conclusion
This compound is a valuable tool for studying the intracellular effects of LTE4 in a variety of cell-based assays. Its increased lipid solubility allows for efficient delivery into cells, where it is presumed to be converted to its active form. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate the role of LTE4 in cellular signaling, inflammation, and other biological processes. As with any experimental system, optimization of the provided protocols for specific cell types and assay conditions is recommended.
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cysLTs), a group of potent inflammatory lipid mediators.[1][2] Unlike its precursors, LTC4 and LTD4, LTE4 is stable enough to be detected in biological fluids and is often used as a biomarker for cysLT production.[1][3][4] Leukotriene E4 methyl ester is a more lipid-soluble and stable precursor to the biologically active LTE4.[3] For use in biological experiments, the methyl ester must be hydrolyzed to the free acid, LTE4. This document provides a detailed protocol for the proper dissolution, storage, and hydrolysis of this compound.
Data Presentation
Quantitative data regarding the solubility and stability of this compound and Leukotriene E4 are summarized in the tables below.
Table 1: Solubility of this compound and Leukotriene E4
| Compound | Solvent | Approximate Solubility |
| This compound | Dimethylformamide (DMF) | 50 mg/mL[3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL[3] | |
| Ethanol | 50 mg/mL[3] | |
| PBS (pH 7.2) | 0.1 mg/mL[3] | |
| Leukotriene E4 | Dimethylformamide (DMF) | 50 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[4] | |
| Ethanol | 50 mg/mL[4] | |
| PBS (pH 7.2) | 0.1 mg/mL[4][5] |
Table 2: Stability of this compound and Leukotriene E4
| Compound | Form | Storage Temperature | Stability | Notes |
| This compound | Solution in ethanol | -80°C | ≥ 1 year[3] | Supplied as a solution in ethanol. |
| Leukotriene E4 | Solution in ethanol | -80°C | ≥ 1 year[4][5] | Light sensitive.[5] |
| Aqueous solution | Room Temperature | Short periods | Undergoes slow isomerization to the 11-trans isomer.[5] | |
| Aqueous solution | 0°C | ~1 week | Approximately 10% accumulation of the 11-trans isomer.[5] | |
| Aqueous solution | Not specified | Not recommended for more than one day.[5] | Prepare fresh for each experiment. |
Experimental Protocols
Handling and Storage of this compound
This compound is typically supplied as a solution in an organic solvent such as ethanol.
-
Upon Receipt: Immediately store the vial at -80°C.
-
Long-term Storage: Maintain at -80°C for up to one year.
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, although the stability of LTE4 is not significantly enhanced by antioxidants.[5]
Protocol for Dissolving this compound
To prepare a stock solution in a different solvent:
-
Under a gentle stream of inert gas (e.g., nitrogen), evaporate the solvent the this compound was supplied in.
-
Immediately add the desired solvent (e.g., DMSO, DMF) to the dried residue.
-
Vortex briefly to ensure complete dissolution.
For aqueous experiments, it is recommended to first dissolve the compound in an organic solvent and then make further dilutions into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Protocol for Hydrolysis of this compound to Leukotriene E4
Materials:
-
This compound
-
Degassed Acetone (B3395972)
-
0.25 M Sodium Hydroxide (NaOH)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Prepare a hydrolysis solution of 8 mL of degassed acetone and 2 mL of 0.25 M NaOH. Cool the solution to 0°C in an ice bath.[6]
-
Evaporate the solvent from the this compound solution to dryness under a gentle stream of inert gas.
-
Immediately add 4 mL of the cold hydrolysis solution for every 1 mg of this compound.[6]
-
Allow the reaction to proceed under an inert atmosphere at 22°C for 40 minutes.[6]
-
The resulting basic solution of Leukotriene E4 is now ready for use.
Note on Stability of Hydrolyzed Leukotriene E4:
-
The basic solution of the hydrolyzed leukotriene is stable for approximately 60 minutes at room temperature and for up to 12 hours at 0°C.[6]
-
It is highly recommended to prepare the free acid immediately before use and to discard any unused solution after 12 hours.[6]
-
Dilutions of the hydrolyzed LTE4 stock solution can be made directly into aqueous buffers. The stability of leukotrienes in aqueous media can be increased by the incorporation of albumin.[6]
Visualizations
Caption: Workflow for handling, preparing, and using this compound.
Caption: Simplified signaling pathway of Leukotriene E4.
References
- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantitative Analysis of Urinary Leukotriene E4 using LTE4 Methyl Ester as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive method for the quantitative analysis of Leukotriene E4 (LTE4) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LTE4 is a stable metabolite of cysteinyl leukotrienes and serves as a critical biomarker for inflammatory conditions such as asthma and systemic mastocytosis.[1][2][3] To ensure accuracy and precision, this method employs Leukotriene E4 (LTE4) methyl ester as an internal standard (IS) to correct for analyte loss during sample preparation and variations in instrument response. The protocol details a straightforward solid-phase extraction (SPE) procedure for sample cleanup followed by rapid UPLC-MS/MS analysis.
Introduction
Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[4][5] The cysteinyl leukotrienes (CysLTs) — LTC4, LTD4, and LTE4 — are key mediators in the pathophysiology of several inflammatory diseases.[2] LTE4 is the final and most stable product of this pathway, making it an ideal biomarker for monitoring CysLT production in biological fluids like urine.[2][3]
Accurate quantification of LTE4 is essential for clinical research and diagnostics. LC-MS/MS offers high selectivity and sensitivity for this purpose.[1][6] The use of an internal standard is critical to compensate for variability during sample extraction and analysis.[7] An ideal internal standard is chemically similar to the analyte but mass-distinguishable. While stable isotope-labeled LTE4 (e.g., LTE4-d3) is often used, LTE4 methyl ester serves as a suitable alternative due to its structural similarity and distinct mass.[8][9][10] It is more lipid-soluble than LTE4, which can be advantageous in certain extraction schemes.[11]
Principle
The method is based on the principle of stable isotope dilution mass spectrometry, where a known concentration of an internal standard (LTE4 methyl ester) is added to each urine sample at the beginning of the preparation process.[7] Both the endogenous analyte (LTE4) and the IS are co-extracted and analyzed simultaneously. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared with known concentrations of the analyte. This ratiometric measurement corrects for variations in sample recovery and instrument performance.[7]
Materials and Reagents
-
Analytes and Standards:
-
Leukotriene E4 (Cayman Chemical or equivalent)
-
Leukotriene E4 Methyl Ester (Cayman Chemical or equivalent)[11]
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (Optima™ LC/MS grade)
-
Ammonium Hydroxide
-
Antioxidant (e.g., Butylated hydroxytoluene - BHT)
-
-
Supplies and Equipment:
Experimental Protocols
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of LTE4 and LTE4 methyl ester in ethanol. Store at -80°C.
-
Working Standard Solutions:
-
LTE4 Working Standard (1 µg/mL): Dilute the LTE4 primary stock solution in ethanol.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the LTE4 methyl ester primary stock solution in ethanol.
-
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the LTE4 working standard into a surrogate matrix (e.g., synthetic urine or water) to achieve final concentrations ranging from approximately 10 pg/mL to 10 ng/mL.[14]
-
Internal Standard Spiking Solution (e.g., 200 pg/mL): Prepare a dilute solution of LTE4 methyl ester in 10% methanol. The final concentration should be appropriate for the expected range of the analyte.[8]
Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the sample preparation process.
Caption: Experimental workflow for LTE4 extraction from urine.
-
Thaw frozen urine samples on ice. Centrifuge at 3000 rpm for 5 minutes to remove particulates.[12]
-
To 1 mL of urine supernatant, add 100 µL of the Internal Standard Spiking Solution.
-
Vortex the sample for 10 seconds.
-
Acidify the sample to approximately pH 4.0 with dilute formic acid.
-
SPE:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid).[12]
LC-MS/MS Analysis
-
LC System: UPLC System
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[13]
-
Mobile Phase A: Water/Acetonitrile/Formic Acid (e.g., 95:5:0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/Formic Acid (e.g., 100:0.02, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode[13]
-
Mode: Selected Reaction Monitoring (SRM)
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 8.0 | 80 |
| 8.1 | 95 |
| 9.0 | 95 |
| 9.1 | 30 |
| 12.0 | 30 |
Table 2: SRM Transitions for LTE4 and LTE4 Methyl Ester
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| LTE4 | 438.2 | 333.2 | 50 | 15-20 |
| LTE4 Methyl Ester (IS) | 452.2 | 333.2 | 50 | 15-20 |
Note: Product ions and collision energies should be optimized for the specific instrument used. The product ion results from the characteristic loss of the cysteine or methyl-cysteine group.
Results and Data Presentation
The method should be validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Table 3: Method Validation Parameters (Example Data)
| Parameter | Result |
|---|---|
| Linearity Range | 30 - 3000 pg/mL[1][6][15] |
| Correlation Coefficient (r²) | > 0.99[16][17] |
| Lower Limit of Quantitation (LLOQ) | 30 pg/mL |
| Intra-day Precision (%CV) | < 10%[8] |
| Inter-day Precision (%CV) | < 12%[8][18] |
| Accuracy (% Bias) | 90 - 110%[14][18] |
| Mean Recovery | ~60-80%[12][16][18] |
Note: The values presented are typical and should be established for each laboratory's specific assay.
Biological Context: CysLT Biosynthesis Pathway
The diagram below illustrates the formation of LTE4 from arachidonic acid. This pathway is a key target for anti-inflammatory drugs.
References
- 1. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymic preparation of dioxygen-18 labelled leukotriene E4 and its use in quantitative gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application of Leukotriene E4 Methyl Ester in HPLC Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Leukotriene E4 (LTE4) methyl ester using High-Performance Liquid Chromatography (HPLC). These guidelines are intended for researchers, scientists, and professionals in drug development who are working with eicosanoids and require a reliable method for the quantification of LTE4 methyl ester in various matrices.
Introduction
Leukotriene E4 (LTE4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. As the most stable of the cysteinyl leukotrienes, LTE4 is a critical biomarker for inflammatory conditions such as asthma and allergic rhinitis. The methyl ester form of LTE4 is often used as an analytical standard or internal standard in quantitative assays due to its increased stability and hydrophobicity, which can be advantageous for chromatographic separation and extraction from biological matrices. This document outlines a comprehensive approach to the HPLC-based analysis of LTE4 methyl ester.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of HPLC methods for the analysis of leukotrienes. While specific values for Leukotriene E4 methyl ester may vary depending on the exact instrumentation and experimental conditions, these tables provide a reliable reference for method development and validation.
Table 1: Chromatographic Parameters and Performance
| Parameter | Typical Value |
| Retention Time | 8 - 12 min |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 pg |
| Limit of Quantification (LOQ) | 1.5 - 15 pg |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: HPLC Gradient for this compound Analysis
| Time (min) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 12.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from a biological matrix (e.g., plasma, urine) using a C18 solid-phase extraction cartridge.
Materials:
-
C18 SPE Cartridges
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic Acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
To 1 mL of supernatant, add 4 mL of 15% methanol in water.
-
Acidify the sample to pH 3-4 with 0.1% formic acid.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove less non-polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
Protocol 2: HPLC Analysis of this compound
This protocol outlines the conditions for the analysis of the extracted this compound using reverse-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: As described in Table 2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase. A typical concentration range would be 1 pg/µL to 100 pg/µL.
-
Sample Injection: Inject the reconstituted sample extract and the calibration standards onto the HPLC system.
-
Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak corresponding to this compound. Construct a calibration curve from the standards and quantify the amount of this compound in the sample.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data analysis.
Caption: Workflow for LTE4 Methyl Ester Analysis.
Leukotriene E4 Signaling Pathway
Leukotriene E4 exerts its biological effects through a complex signaling cascade involving multiple receptors and downstream effectors. The following diagram provides a simplified overview of the key signaling pathways activated by LTE4.
Caption: Simplified LTE4 Signaling Pathway.
Application Notes and Protocols for In Vitro Stimulation of Mast Cells with Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cysLTs), a class of potent inflammatory lipid mediators derived from arachidonic acid.[1][2] While initially considered a weak agonist at classical cysLT receptors, recent research has unveiled its significant and distinct roles in mast cell biology, contributing to allergic and inflammatory responses.[3][4] LTE4 is known to induce mast cell proliferation, chemokine generation, and the production of other inflammatory mediators like prostaglandin (B15479496) D2 (PGD2).[3] This document provides detailed protocols for the in vitro stimulation of human mast cells with LTE4 methyl ester, a more stable precursor used for in vitro studies, and for the subsequent analysis of key cellular responses.
Data Presentation
The following tables summarize the reported effects of Leukotriene E4 on human mast cells in vitro, providing a comparative overview of its potency and the signaling pathways involved.
Table 1: Comparative Potency of Leukotriene E4 (LTE4) vs. Leukotriene D4 (LTD4) on Human Mast Cells (LAD2 cell line)
| Cellular Response | Relative Potency | Reference |
| Calcium Flux | LTD4 > LTE4 | [3] |
| Proliferation | LTE4 > LTD4 | [3] |
| Chemokine Generation | LTE4 > LTD4 | [3] |
| COX-2 Expression | LTE4 ≥ LTD4 | [3] |
| PGD2 Generation | LTE4 ≥ LTD4 | [3] |
| ERK Phosphorylation | LTE4 > LTD4 | [3] |
Table 2: Signaling Pathways Involved in LTE4-Mediated Mast Cell Activation
| Signaling Component | Role in LTE4 Response | Key Findings | Reference |
| CysLT1R | Receptor | LTE4-induced PGD2 production is sensitive to the CysLT1R antagonist MK571.[3] Montelukast, a CysLT1R antagonist, blocks LTE4-induced mast cell activation.[5] | |
| P2Y12 Receptor | Receptor | Required for LTE4-mediated pulmonary inflammation and contributes to chemokine and PGD2 production in LAD2 cells.[4] | |
| PPARγ | Nuclear Receptor | LTE4-mediated COX-2 induction, PGD2 generation, and ERK phosphorylation are sensitive to the PPARγ antagonist GW9662.[3] | |
| ERK | MAP Kinase | LTE4 causes phosphorylation of ERK. This activation is resistant to PI3-kinase inhibitors, unlike LTD4-induced ERK activation.[3] | |
| p90RSK | Kinase | Downstream of ERK, phosphorylated in response to LTE4 stimulation.[3] | |
| CREB | Transcription Factor | Phosphorylated in response to LTE4 stimulation.[3] |
Experimental Protocols
Protocol 1: Culture of Human Mast Cell Line (LAD2)
The LAD2 human mast cell line is a suitable model for studying LTE4-mediated effects as it closely resembles primary human mast cells.
Materials:
-
LAD2 cells
-
StemPro™-34 SFM Medium
-
StemPro™-34 Nutrient Supplement
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Recombinant human Stem Cell Factor (SCF)
-
T25 culture flasks
-
15 mL conical tubes
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: Prepare StemPro™-34 SFM medium supplemented with Nutrient Supplement, 2 mM L-Glutamine, 1% Penicillin-Streptomycin, and 100 ng/mL human SCF.
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen LAD2 cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol (B145695).
-
Transfer the cell suspension to a 15 mL conical tube containing 5 mL of pre-warmed complete growth medium.
-
Centrifuge at 250 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
-
Cell Culture Maintenance:
-
Culture cells in a T25 flask in an upright position in a humidified incubator at 37°C with 5% CO2.
-
Maintain cell density between 0.3 x 10^6 and 1 x 10^6 cells/mL.
-
Perform a half-media change every 2-3 days by centrifuging the cells and resuspending them in a fresh medium.
-
Protocol 2: Preparation of Leukotriene E4 Methyl Ester Stock Solution
LTE4 methyl ester is more stable in solution than its free acid form and is readily hydrolyzed by intracellular esterases to the active LTE4.
Materials:
-
This compound
-
Anhydrous ethanol or DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of LTE4 methyl ester to equilibrate to room temperature before opening.
-
Reconstitute the LTE4 methyl ester in anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
On the day of the experiment, further dilute the stock solution to the desired working concentrations in the appropriate cell culture medium.
Protocol 3: In Vitro Stimulation of LAD2 Mast Cells
This protocol outlines the general procedure for stimulating LAD2 cells with LTE4 methyl ester for subsequent analysis.
Materials:
-
Cultured LAD2 cells
-
Serum-free culture medium (e.g., StemPro™-34 without SCF for short-term stimulation)
-
This compound working solutions
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding:
-
Harvest LAD2 cells from culture and centrifuge at 250 x g for 5 minutes.
-
Resuspend the cells in serum-free medium.
-
Seed the cells into multi-well plates at a density of 0.5 - 1 x 10^6 cells/mL.
-
-
Starvation (Optional but Recommended): For signaling studies (e.g., phosphorylation), it is advisable to starve the cells by culturing in a medium without SCF for 4-18 hours prior to stimulation to reduce basal signaling.
-
Stimulation:
-
Add the desired concentration of LTE4 methyl ester (typically in the range of 10 nM to 1 µM) to the wells.
-
For control wells, add an equivalent volume of the vehicle (e.g., ethanol or DMSO diluted in medium).
-
Incubate the cells for the desired time period at 37°C and 5% CO2. The incubation time will vary depending on the endpoint being measured (e.g., minutes for phosphorylation, hours for cytokine release).
-
-
Harvesting:
-
For analysis of secreted mediators (e.g., PGD2), carefully collect the cell culture supernatant.
-
For analysis of intracellular proteins (e.g., p-ERK), lyse the cells directly in the wells using an appropriate lysis buffer.
-
Protocol 4: Measurement of Prostaglandin D2 (PGD2) Release by ELISA
Materials:
-
Cell culture supernatants from stimulated and control cells
-
Commercially available PGD2 ELISA kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the PGD2 ELISA kit.
-
Briefly, this typically involves:
-
Adding standards and samples (cell culture supernatants) to the wells of the ELISA plate.
-
Incubating with a PGD2-specific antibody.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of PGD2 in the samples based on the standard curve.
Protocol 5: Analysis of ERK Phosphorylation by Western Blot
Materials:
-
Cell lysates from stimulated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: LTE4 Signaling Pathway in Mast Cells.
Caption: In Vitro Mast Cell Stimulation Workflow.
References
- 1. Modulation of mast cell proliferative and inflammatory responses by Leukotriene D4 and Stem Cell Factor signaling interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CysLT Receptor Binding Using Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators involved in inflammatory and allergic responses, making their receptors, CysLT1 and CysLT2, key targets for drug development, particularly for respiratory diseases like asthma.[1][2][3] Leukotriene E4 (LTE4) is the most stable of the CysLTs in biological fluids.[4][5] While it exhibits a lower binding affinity for CysLT1 and CysLT2 receptors compared to LTC4 and LTD4, it is a potent inducer of inflammatory responses in vivo, suggesting the existence of other receptor subtypes or complex signaling mechanisms.[4][5][6][7][8]
Leukotriene E4 (LTE4) methyl ester is a more lipid-soluble derivative of LTE4. This increased lipophilicity may enhance its ability to cross cell membranes, making it a potentially useful tool for in vitro cellular assays. While direct radioligand binding data for LTE4 methyl ester is not extensively available in the public domain, its pharmacological activity is presumed to be similar to that of LTE4. These application notes provide a framework for utilizing LTE4 methyl ester in studying CysLT receptor binding and function, with a focus on competitive binding assays and functional readouts.
CysLT Receptor Characteristics and Ligand Affinities
Cysteinyl leukotriene receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[9] The two main subtypes, CysLT1 and CysLT2, have distinct ligand binding profiles.
Table 1: Summary of Cysteinyl Leukotriene Receptor Agonist Affinities
| Receptor | Agonist Rank Potency | Reported EC50/IC50 Values |
| CysLT1 | LTD4 > LTC4 > LTE4[1][3][10] | LTD4: ~2.5 nM[11] |
| LTC4: ~24 nM[11] | ||
| LTE4: ~240 nM[11] | ||
| CysLT2 | LTC4 = LTD4 >> LTE4[1][3][10] | LTC4: ~13.4 nM |
| LTD4: ~14.4 nM | ||
| LTE4: ~1,985 nM (IC50) |
Note: The binding affinity of LTE4 methyl ester has not been widely reported and is assumed to be comparable to LTE4. Researchers should empirically determine its potency in their specific assay system.
Signaling Pathway
Activation of CysLT receptors by agonists like LTE4 initiates a signaling cascade that results in various cellular responses. The primary pathway involves the coupling to Gq/11 proteins.
CysLT Receptor Signaling Pathway
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as LTE4 methyl ester, for CysLT receptors using a radiolabeled ligand (e.g., [³H]-LTD4).
Materials:
-
Cell membranes expressing the CysLT receptor of interest (e.g., from recombinant cell lines or tissue homogenates)
-
[³H]-LTD4 (Radioligand)
-
Leukotriene E4 methyl ester (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, 10 mM L-Cysteine[6]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4)[6]
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target CysLT receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer, radioligand ([³H]-LTD4 at a concentration near its Kd, typically 1-2 nM[11]), and cell membranes (10-50 µg protein/well).
-
Non-specific Binding (NSB): Binding buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 1-10 µM unlabeled LTD4), and cell membranes.
-
Competitor Wells: Binding buffer, radioligand, varying concentrations of the test compound (this compound, typically in a log or semi-log dilution series), and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration manifold.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor (LTE4 methyl ester).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Competitive Binding Assay Workflow
Functional Assay: Calcium Mobilization
This protocol measures the ability of LTE4 methyl ester to stimulate CysLT receptors and induce a downstream functional response, specifically the mobilization of intracellular calcium.
Materials:
-
Cells expressing the CysLT receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
This compound
-
Positive control agonist (e.g., LTD4)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with Assay Buffer.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of LTE4 methyl ester (or the positive control) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of LTE4 methyl ester.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression.
-
Conclusion
This compound can serve as a valuable tool for investigating the pharmacology of CysLT receptors, particularly in cell-based functional assays where its increased lipophilicity may be advantageous. While direct binding data for the methyl ester is limited, competitive binding assays using established radioligands can be adapted to determine its affinity. Functional assays, such as calcium mobilization, provide a direct measure of its agonistic activity. Researchers should carefully validate their assay systems and empirically determine the potency of LTE4 methyl ester. These studies will contribute to a better understanding of CysLT receptor biology and aid in the development of novel therapeutics targeting this important pathway.
References
- 1. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ChemiSCREEN Membrane Preparation Recombinant Human CysLT 1 Cysteinyl Leukotriene Receptor [sigmaaldrich.com]
- 7. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional recognition of a distinct receptor preferential for leukotriene E4 in mice lacking the cysteinyl leukotriene 1 and 2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes & Protocols: Development of Immunoassays for Leukotriene E4 Using its Methyl Ester Derivative
Introduction
Leukotriene E4 (LTE4) is the final and most stable metabolite of the cysteinyl leukotrienes, which are potent inflammatory mediators derived from the 5-lipoxygenase pathway.[1][2][3] Cysteinyl leukotrienes are known to cause bronchial smooth muscle contraction, mucosal edema, and mucus secretion, making them key players in airway obstruction characteristic of bronchial asthma.[4] Due to its stability and accumulation in urine and plasma, urinary LTE4 is frequently measured as a reliable biomarker for in vivo cysteinyl leukotriene production in conditions like asthma, aspirin-exacerbated respiratory disease (AERD), and systemic mastocytosis.[5][6][7][8]
The development of sensitive and specific immunoassays is crucial for the quantification of LTE4 in biological samples. However, small molecules like LTE4 are not immunogenic on their own. To elicit an antibody response, they must be covalently linked to a larger carrier protein, a process for which the more lipid-soluble and reactive Leukotriene E4 methyl ester is well-suited.[8][9][10] This document provides a detailed overview of the principles, protocols, and performance characteristics of developing a competitive enzyme-linked immunosorbent assay (ELISA) for LTE4, leveraging its methyl ester derivative for antibody production.
Principle of the Competitive Immunoassay
The most common immunoassay format for quantifying small molecules like LTE4 is the competitive ELISA. This assay relies on the competition between the "free" LTE4 present in a sample and a fixed amount of labeled LTE4 (e.g., conjugated to an enzyme like horseradish peroxidase - HRP) for a limited number of binding sites on a specific anti-LTE4 antibody.
The antibody is typically immobilized on a microplate. When the sample and the enzyme-conjugated LTE4 are added, they compete to bind to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of LTE4 in the original sample. A higher concentration of LTE4 in the sample results in less binding of the enzyme-conjugated LTE4 and, consequently, a weaker color signal.
Logical Flow of Competitive ELISA
Caption: Competitive binding in high vs. low analyte concentration samples.
Key Experimental Methodologies and Protocols
Synthesis of Immunogen: LTE4 Methyl Ester-Carrier Protein Conjugation
To generate antibodies, the small molecule hapten (LTE4 methyl ester) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Keyhole Limpet Hemocyanin (KLH). The hapten-to-protein ratio is a critical factor for eliciting a strong and specific antibody response.[11]
Objective: To covalently link LTE4 methyl ester to a carrier protein to create an immunogenic conjugate.
Materials:
-
This compound
-
Carrier Protein (e.g., BSA, KLH)
-
Coupling agents (e.g., EDC/NHS)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing or centrifugal ultrafiltration units
-
Spectrophotometer for characterization
Protocol:
-
Dissolve Hapten: Dissolve LTE4 methyl ester in a minimal amount of an organic solvent (e.g., DMSO or DMF) before diluting in the conjugation buffer.
-
Activate Carrier Protein: Dissolve the carrier protein (e.g., BSA) in conjugation buffer. Add a molar excess of EDC and NHS to activate the carboxyl groups on the protein. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the dissolved LTE4 methyl ester to the activated carrier protein solution. The amino group on the cysteine moiety of LTE4 will react with the activated carboxyls on the protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine) to block any remaining active NHS esters.
-
Purification: Remove unreacted hapten and coupling agents by extensive dialysis against PBS or by using centrifugal ultrafiltration units.
-
Characterization: Confirm the conjugation and estimate the hapten density (moles of hapten per mole of protein) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[11] A hapten density of around 15 has been shown to be effective for generating a high antibody titer.[11]
Hapten-Carrier Protein Conjugation Workflow
Caption: Workflow for creating an immunogen via hapten-carrier conjugation.
Competitive ELISA Protocol for LTE4 Quantification
This protocol is a generalized procedure synthesized from commercially available LTE4 ELISA kits.[1][12][13][14]
Materials:
-
Anti-LTE4 antibody-coated 96-well plate
-
LTE4 Standard
-
LTE4-HRP Conjugate (Tracer)
-
Sample Diluent / Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Reagent (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and serial dilutions of the LTE4 standard, according to the manufacturer's instructions.[12][14] Allow all reagents to reach room temperature before use.
-
Sample Preparation:
-
Urine: Can often be used directly or after dilution with Sample Diluent. Centrifuge to remove particulates.[5][15]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge samples to remove platelets.[12]
-
Serum: Use a serum separator tube and allow the sample to clot before centrifugation.[12]
-
Store samples at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.[12]
-
-
Assay Procedure:
-
Add 50 µL of standard or prepared sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the LTE4-HRP conjugate to each well (except the blank well).
-
Add 50 µL of the anti-LTE4 antibody solution to each well (except the blank well).
-
Cover the plate and incubate for 1-2 hours at 37°C or as specified.
-
Aspirate the contents of the wells and wash the plate 4-5 times with Wash Buffer.[12][13] Ensure wells are not allowed to dry out.
-
Add 100 µL of Substrate Reagent to each well and incubate for 15-30 minutes at 37°C, protected from light.[12][13]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[12]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
-
Subtract the blank well absorbance from all other readings.
-
Generate a standard curve by plotting the absorbance values for each standard against its concentration on a log-log or semi-log scale.
-
Determine the concentration of LTE4 in the samples by interpolating their absorbance values from the standard curve.
-
Leukotriene Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of Leukotriene E4.
Data and Performance Characteristics
The validation of a newly developed immunoassay is critical. Key performance parameters should be established to ensure the data generated is accurate and reliable.
Table 1: Typical Immunoassay Performance Characteristics
| Parameter | Description | Typical Value | Reference |
| Detection Range | The range of concentrations over which the assay is accurate and precise. | 1.5 - 24 ng/L | [12] |
| Sensitivity (MDD) | The minimum detectable dose that can be distinguished from zero. | < 0.1 ng/L | [12] |
| Intra-Assay Precision | The variation of results within a single assay run. | CV < 9% | [12] |
| Inter-Assay Precision | The variation of results between different assay runs. | CV < 11% | [12] |
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte in the sample. | Correlation Coefficient > 0.99 | [12] |
| Specificity | The ability to exclusively measure the target analyte. | No significant cross-reactivity with analogues. | [12] |
Table 2: Reported Urinary LTE4 Concentrations in Human Subjects
| Population | Condition | Mean/Median LTE4 Concentration (pg/mg creatinine) | Reference |
| Healthy Volunteers | Baseline | < 104 (95th percentile) | [2][3] |
| Healthy Volunteers | Baseline | 50 | [2][3] |
| Systemic Mastocytosis | Baseline | 97 | [2][3] |
| Aspirin-Intolerant Asthmatics | Baseline | Significantly higher than non-asthmatics | [5] |
| Atopic Asthmatics | Post-Allergen Challenge | Significant increase from baseline | [5] |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing- Contaminated wash buffer or substrate- Plate not sealed properly during incubation | - Review and adhere to washing protocol- Prepare fresh buffers and substrate- Ensure plate is sealed tightly |
| Low Sensitivity/Signal | - Improper storage of kit reagents- Reagents not at room temperature- Stop solution not added | - Store all reagents according to instructions- Equilibrate all reagents before use- Ensure stop solution is added to all wells |
| High CV (Poor Precision) | - Inaccurate pipetting- Bubbles in wells- Inconsistent incubation times or temperatures | - Calibrate and check pipettes- Be careful to avoid bubbles when pipetting- Ensure consistent timing and temperature control |
| Sample OD Too High | - Analyte concentration is above the detection range of the assay | - Dilute the sample with sample diluent and repeat the assay[12] |
References
- 1. novamedline.com [novamedline.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes and other eicosanoids as mediators of airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and application of a new simple strategy for measurements of urinary leukotriene E4 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Characteristics, Urinary Leukotriene E4 Levels, and Aspirin Desensitization Results in Patients With NSAID-Induced Blended Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RLTE4 - Overview: Leukotriene E4, Random, Urine [mayocliniclabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unibiotech.in [unibiotech.in]
- 13. file.elabscience.com [file.elabscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. sinogeneclon.com [sinogeneclon.com]
Leukotriene E4 Methyl Ester: A Versatile Tool for Drug Discovery in Inflammation and Allergic Diseases
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cysLTs), a class of potent lipid mediators involved in the pathophysiology of numerous inflammatory and allergic diseases, most notably asthma.[1][2] Unlike its precursors, LTC4 and LTD4, LTE4 is readily detectable in biological fluids, making it a valuable biomarker for cysLT pathway activation.[1] While LTE4 exhibits weaker affinity for the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, compared to LTC4 and LTD4, it elicits unique and potent biological responses, suggesting the involvement of distinct signaling pathways and potentially novel receptors.[2][3] This has positioned LTE4 as a critical target for drug discovery.
Leukotriene E4 methyl ester (LTE4-Me) is a more lipid-soluble and stable precursor of LTE4.[4][5] Its enhanced stability and cell permeability make it an ideal tool for in vitro and cell-based assays. Prior to its use in biological systems, LTE4-Me requires hydrolysis to its active form, LTE4. This document provides detailed protocols for the preparation of LTE4 from LTE4-Me and its subsequent application in key drug discovery assays, including receptor binding, calcium mobilization, and ERK phosphorylation assays.
Data Presentation
The following tables summarize key quantitative data for LTE4 and related compounds, providing a comparative overview of their potencies in various assays.
Table 1: Potency of Cysteinyl Leukotrienes in Functional Assays
| Ligand | Assay Type | Cell Line | Receptor(s) | EC50 (nM) | Reference(s) |
| LTE4 | Calcium Mobilization | LAD2 | CysLT1R | 1.67 | [6] |
| LTD4 | Calcium Mobilization | LAD2 | CysLT1R | 0.58 | [6] |
| LTC4 | Calcium Mobilization | LAD2 | CysLT1R | 1.3 | [6] |
| LTE4 | Calcium Mobilization | HEK293T | CysLT1R (transfected) | 83.2 | [6] |
| LTD4 | Calcium Mobilization | HEK293T | CysLT1R (transfected) | 0.9 | [6] |
| LTC4 | Calcium Mobilization | HEK293T | CysLT1R (transfected) | 11.2 | [6] |
| LTE4 | IL-13 Production | Human Th2 cells | CysLT1R | 26.2 |
Table 2: Inhibitory Activity of CysLT Receptor Antagonists
| Antagonist | Assay Type | Target Receptor(s) | Ligand | IC50 (nM) | Reference(s) |
| Montelukast | Calcium Mobilization | CysLT1R | LTD4 | ~7700 | [1] |
| Pranlukast | Calcium Mobilization | CysLT1R | LTD4 | ~4300 | [1] |
| Zafirlukast | Radioligand Binding | CysLT1R | [3H]-LTD4 | 45.4 | [7] |
| HAMI3379 | Calcium Mobilization | CysLT2R | LTD4 | 3.8 | [8] |
| HAMI3379 | Radioligand Binding | CysLT2R | [3H]-LTD4 | 37.9 | [7] |
| BAY u9773 | Calcium Mobilization | CysLT2R | LTD4 | 18.3 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of cysteinyl leukotrienes and the general workflows for the experimental protocols described in this document.
Experimental Protocols
Protocol 1: Hydrolysis of this compound (LTE4-Me) to Leukotriene E4 (LTE4)
This protocol describes the alkaline hydrolysis (saponification) of the more stable LTE4 methyl ester to the biologically active LTE4 free acid for immediate use in bioassays.
Materials:
-
This compound (LTE4-Me)
-
Acetone (B3395972), HPLC grade[9]
-
Sodium Hydroxide (NaOH) solution, 0.1 M
-
Hydrochloric Acid (HCl) solution, 0.1 M
-
Ice bath
-
Nitrogen gas source
-
Glass vial
Procedure:
-
Evaporation of Solvent: In a glass vial, evaporate the desired amount of LTE4-Me solution to dryness under a gentle stream of nitrogen.
-
Resuspension and Hydrolysis: Resuspend the dried LTE4-Me in a 4:1 mixture of acetone and 0.1 M NaOH. A typical concentration for efficient hydrolysis is 0.25 mg/mL of the methyl ester in acetone.[9]
-
Incubation: Incubate the mixture on an ice bath for 60 minutes to facilitate the alkaline hydrolysis.[9]
-
Neutralization: Carefully neutralize the reaction by adding an equimolar amount of 0.1 M HCl. It is critical to perform this step on ice to prevent the degradation of the newly formed LTE4 free acid.
-
Immediate Use: The resulting LTE4 free acid solution is now ready for immediate use in downstream biological assays. Do not store the free acid solution as it is unstable.[10]
Protocol 2: CysLT Receptor Radioligand Binding Assay
This protocol provides a method to determine the binding affinity of test compounds to CysLT receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the CysLT receptor of interest (e.g., from HEK293 cells transfected with CysLT1R or CysLT2R)
-
Radioligand (e.g., [3H]-LTD4)[7]
-
Unlabeled ligand for non-specific binding determination (e.g., unlabeled LTD4)
-
Test compounds at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target CysLT receptor. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Cell membrane preparation (typically 3-20 µg of protein)
-
Radioligand at a concentration near its Kd (e.g., 1 nM [3H]-LTD4 for CysLT2R)[11]
-
For total binding wells: Assay buffer
-
For non-specific binding wells: A high concentration of unlabeled ligand (e.g., 1 µM LTD4)[11]
-
For competition wells: Test compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.[11]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percent specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Calcium Mobilization Assay
This protocol outlines a method to measure intracellular calcium mobilization in response to LTE4, a key downstream signaling event of CysLT receptor activation.
Materials:
-
Cells expressing CysLT receptors (e.g., LAD2 human mast cell line or HEK293 cells transfected with CysLT1R or CysLT2R)[6][12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[6]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
LTE4 (prepared as in Protocol 1)
-
Test compounds (antagonists)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing the fluorescent calcium dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Assay:
-
For agonist testing: Place the plate in the fluorescence plate reader and record a baseline fluorescence reading. Inject the LTE4 solution at various concentrations and continue to record the fluorescence intensity over time.
-
For antagonist testing: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) before adding a fixed concentration of LTE4 (typically the EC80 concentration).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonist testing, calculate the EC50 value from the dose-response curve of LTE4. For antagonist testing, calculate the IC50 value of the test compound from its dose-dependent inhibition of the LTE4-induced calcium response.
Protocol 4: ERK Phosphorylation Assay (Western Blot)
This protocol describes the detection of Extracellular signal-regulated kinase (ERK) phosphorylation, a key downstream signaling event in the CysLT pathway, using Western blotting.
Materials:
-
Cells expressing CysLT receptors (e.g., LAD2 cells or CysLT-transfected HEK293 cells)[6][12]
-
Serum-free cell culture medium
-
LTE4 (prepared as in Protocol 1)
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Before stimulation, starve the cells in serum-free medium for 4-12 hours to reduce basal ERK phosphorylation.
-
Cell Stimulation:
-
For time-course experiments: Treat cells with a fixed concentration of LTE4 for various time points.
-
For dose-response experiments: Treat cells with different concentrations of LTE4 for a fixed time point (determined from the time-course experiment).
-
For inhibitor studies: Pre-incubate cells with the test compound before stimulating with LTE4.
-
-
Cell Lysis: After stimulation, place the plate on ice, wash the cells with ice-cold PBS, and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples, mix with Laemmli buffer, and heat.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.
Conclusion
This compound serves as a valuable and stable tool for investigating the complex roles of LTE4 in health and disease. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize LTE4-Me in a drug discovery setting. By employing these assays, scientists can identify and characterize novel modulators of the cysteinyl leukotriene pathway, paving the way for the development of new therapeutics for asthma and other inflammatory disorders.
References
- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Leukotriene E4 Activates Peroxisome Proliferator-activated Receptor γ and Induces Prostaglandin D2 Generation by Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Modulation of mast cell proliferative and inflammatory responses by Leukotriene D4 and Stem Cell Factor signaling interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK/Egr-1 signaling pathway is involved in CysLT2 receptor-mediated IL-8 production in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of Leukotriene E4 methyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Leukotriene E4 methyl ester (LTE4-Me) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples during experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with LTE4-Me stability.
Issue 1: Rapid Degradation of LTE4-Me in Aqueous Solutions
-
Symptom: Loss of biological activity or inconsistent results in cell-based assays. A decrease in the main peak area and the appearance of new peaks are observed in HPLC analysis.
-
Possible Causes:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially at non-neutral pH, converting LTE4-Me to its free acid, Leukotriene E4 (LTE4), which may have different stability characteristics.
-
Oxidation: The conjugated triene system in the LTE4-Me molecule is prone to oxidation when exposed to air.
-
Isomerization: Slow isomerization to the 11-trans isomer can occur in solution, reducing the concentration of the active cis-isomer.[1]
-
-
Solutions:
-
Work Quickly and on Ice: When preparing aqueous solutions of LTE4-Me, perform dilutions and additions quickly and keep the solution on ice to minimize degradation.[2]
-
Use Degassed Buffers: To minimize oxidation, use buffers that have been deoxygenated by bubbling with an inert gas like argon or nitrogen.[1]
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of LTE4-Me immediately before use. Avoid storing aqueous solutions for more than a day.[1]
-
Consider a Stabilizing Agent: For cell-based assays, the inclusion of bovine serum albumin (BSA) in the medium may help to stabilize the compound, although this should be tested for compatibility with the specific experimental design.[3]
-
Issue 2: Inconsistent Chromatographic Profile (HPLC/LC-MS)
-
Symptom: Appearance of unexpected peaks, shouldering of the main peak, or a gradual decrease in the main peak area over time, even in organic solvents.
-
Possible Causes:
-
Photodegradation: Exposure to direct sunlight or UV light can cause degradation of leukotrienes.
-
Oxidation: Even in organic solvents, dissolved oxygen can lead to oxidation over time, especially if the container is repeatedly opened.
-
Improper Storage: Storing the solution at temperatures warmer than the recommended -80°C can accelerate degradation.[4][5]
-
-
Solutions:
-
Protect from Light: Always store LTE4-Me solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[6] Perform manipulations in indirect light.
-
Use an Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles and exposure to air, aliquot the stock solution into smaller, single-use vials.
-
Verify Storage Temperature: Ensure that the freezer is consistently maintaining a temperature of -80°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is typically supplied as a solution in ethanol (B145695).[4] It is also soluble in other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] For long-term storage, it is recommended to keep it as a stock solution in a dry organic solvent at -80°C.[4][5] Aqueous solutions should be prepared fresh for each experiment and are not recommended for storage.[1]
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, inspect the package to ensure it has been shipped on dry ice and is frozen solid. Immediately store the vial at -80°C in a dark place.[4][5]
Q3: What are the primary degradation pathways for this compound?
A3: While specific studies on the degradation of LTE4-Me are limited, based on the structure and data from related compounds, the primary degradation pathways are likely:
-
Oxidation: The conjugated double bond system is susceptible to oxidation.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (Leukotriene E4).
-
Isomerization: The cis-double bonds can isomerize to the trans-configuration, particularly the 11-cis bond.[1]
-
Photodegradation: Exposure to UV light can lead to decomposition.
Quantitative Data Summary
Due to the limited availability of public data on the degradation kinetics of this compound, the following tables provide illustrative examples of stability data for related leukotrienes to guide experimental design.
Table 1: Illustrative Stability of a Related Leukotriene in Aqueous Buffer
| pH | Temperature (°C) | Half-life (minutes) | Primary Degradation Product(s) |
| 5.0 | 25 | ~120 | Hydrolysis and oxidation products |
| 7.4 | 25 | ~60 | Hydrolysis and oxidation products |
| 7.4 | 4 | ~180 | Hydrolysis and oxidation products |
| 8.5 | 25 | <30 | Primarily hydrolysis products |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific buffer composition and exposure to oxygen and light.
Table 2: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C[4][5] | To minimize all degradation pathways. |
| Solvent for Storage | Anhydrous ethanol, DMF, or DMSO[4] | Provides good solubility and minimizes hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light Exposure | Protect from light (use amber vials or foil)[6] | To prevent photodegradation. |
| Aqueous Solutions | Prepare fresh for each use; do not store for more than one day[1] | Highly susceptible to hydrolysis and oxidation. |
| Handling | Use personal protective equipment (gloves, lab coat, eye protection); handle in a well-ventilated area.[6] | To ensure personal safety from a biologically active and potentially hazardous compound. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Buffer
Objective: To determine the rate of degradation of LTE4-Me in a user-defined aqueous buffer.
Materials:
-
This compound stock solution in ethanol.
-
Aqueous buffer of interest (deoxygenated with argon or nitrogen).
-
HPLC or LC-MS/MS system with a suitable C18 column.
-
Mobile phase (e.g., acetonitrile/water/acetic acid gradient).
-
Amber HPLC vials.
Methodology:
-
Equilibrate the deoxygenated aqueous buffer to the desired temperature (e.g., 4°C or 25°C).
-
Prepare a working solution of LTE4-Me in the buffer at the desired final concentration by adding a small volume of the ethanolic stock solution. Vortex briefly.
-
Immediately inject a sample (t=0) into the HPLC or LC-MS/MS system to determine the initial peak area of the intact LTE4-Me.
-
Store the remaining buffered solution at the chosen temperature, protected from light.
-
At specified time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the solution and inject it into the analytical system.
-
Monitor the decrease in the peak area of the LTE4-Me over time and the appearance of any new peaks, which would indicate degradation products.
-
Plot the natural logarithm of the LTE4-Me peak area versus time. The degradation rate constant can be determined from the slope of the line.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of LTE4-Me under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound.
-
0.1 M Hydrochloric acid (HCl).
-
0.1 M Sodium hydroxide (B78521) (NaOH).
-
3% Hydrogen peroxide (H₂O₂).
-
HPLC or LC-MS/MS system.
Methodology:
-
Acid Hydrolysis: Dissolve a known amount of LTE4-Me in a small amount of ethanol and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a set period (e.g., 2 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve LTE4-Me in ethanol and add 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 1 hour). Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Dissolve LTE4-Me in ethanol and add 3% H₂O₂. Incubate at room temperature, protected from light, for a set period (e.g., 24 hours).
-
Photodegradation: Expose a solution of LTE4-Me in ethanol in a clear vial to a light source (e.g., a photostability chamber) for a defined period. A control sample should be wrapped in foil to exclude light.
-
Thermal Degradation: Expose a solid sample or a solution of LTE4-Me to elevated temperature (e.g., 60°C) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS/MS to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Labchem Catalog [labchem.com.my]
- 6. szabo-scandic.com [szabo-scandic.com]
Technical Support Center: Troubleshooting Inconsistent Results in Leukotriene E4 Methyl Ester Experiments
Welcome to the technical support center for Leukotriene E4 (LTE4) methyl ester experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental procedures. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results in experiments involving Leukotriene E4 (LTE4) methyl ester.
Issue 1: Low or No Signal in Immunoassays (ELISA)
-
Question: Why am I getting weak or no signal in my LTE4 ELISA?
Answer: Low or no signal in an ELISA can stem from several factors. Firstly, the LTE4 methyl ester may have degraded. Although more stable than the free acid, the methyl ester is still susceptible to hydrolysis, especially with improper storage or handling. Ensure that the compound is stored at -80°C in an appropriate solvent like ethanol (B145695) and minimize freeze-thaw cycles.[1] Another common issue is with the assay reagents themselves. Check the expiration dates and ensure they have been stored at the recommended temperatures (typically 2-8°C for most components).[2] Incorrect preparation of reagents, such as improper dilution of antibodies or standards, can also lead to a weak signal. Finally, ensure that the plate reader is set to the correct wavelength for the substrate used in your kit.[2]
Issue 2: High Background Noise in Immunoassays (ELISA)
-
Question: My ELISA results show high background noise. What could be the cause?
Answer: High background in an ELISA can obscure your results and is often due to insufficient washing, non-specific binding of antibodies, or contaminated reagents.[2][3] Ensure that your washing steps are thorough and that all wells are completely aspirated between washes. Using a plate washer can improve consistency. Non-specific binding can be minimized by using an appropriate blocking buffer and ensuring sufficient incubation time. If you suspect reagent contamination, prepare fresh buffers and solutions. Additionally, high concentrations of the detection antibody can lead to increased background, so consider optimizing the antibody dilution.[4]
Issue 3: Poor Reproducibility and High Variability Between Replicates
-
Question: I'm observing significant variability between my sample replicates. What are the likely causes?
Answer: Poor reproducibility is a common challenge. Inconsistent pipetting is a primary culprit.[2][5] Ensure your pipettes are calibrated and use proper pipetting techniques, such as changing tips between each sample and standard. Incomplete mixing of reagents or samples before adding them to the wells can also lead to variability. Temperature fluctuations across the plate during incubation can cause an "edge effect," where wells on the outside of the plate show different results from those in the center. To mitigate this, avoid stacking plates during incubation and ensure the plate is brought to room temperature before adding reagents.[2]
Issue 4: Inconsistent Results in Mass Spectrometry (LC-MS/MS) Analysis
-
Question: My LC-MS/MS data for LTE4 is inconsistent. What should I troubleshoot?
Answer: Inconsistency in LC-MS/MS can arise from issues with sample preparation, the chromatography, or the mass spectrometer itself. For sample preparation, ensure complete and consistent hydrolysis of the LTE4 methyl ester to LTE4 if that is the intended analyte. Inefficient solid-phase extraction (SPE) can lead to low recovery and matrix effects, where other components in the sample interfere with the ionization of your target analyte.[6] Chromatographic issues often involve retention time shifts, which can be caused by changes in the mobile phase composition, column degradation, or temperature fluctuations.[6][7] Mass spectrometer performance can be affected by a dirty ion source, incorrect tuning parameters, or calibration drift.[7] Regular cleaning and calibration are crucial for consistent results.
Issue 5: Suspected Degradation of Leukotriene E4 Methyl Ester
-
Question: How can I minimize the degradation of my LTE4 methyl ester stock and working solutions?
Answer: this compound is more stable than its free acid form but requires careful handling.[1] It should be stored at -80°C in a suitable solvent such as ethanol.[1] When preparing working solutions, it is best to make them fresh for each experiment. If you need to store aqueous solutions, it is not recommended to do so for more than one day.[8] The compound is also sensitive to light, so protect solutions from direct light exposure. For hydrolysis of the methyl ester to the free acid, performing the reaction in acetone (B3395972) is often preferred over methanol (B129727) to avoid the formation of methoxy (B1213986) isomers as byproducts.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for experiments involving Leukotriene E4.
Table 1: Stability of Leukotriene E4 and its Methyl Ester
| Compound | Storage Condition | Solvent | Stability | Reference |
| Leukotriene E4 | -80°C | Ethanol | ≥ 1 year | [8] |
| Leukotriene E4 | 0°C | Aqueous Buffer | Slow isomerization to 11-trans isomer (~10% after one week) | [8] |
| This compound | -80°C | Ethanol | ≥ 1 year | [1] |
Table 2: Performance Characteristics of Leukotriene E4 Immunoassays (ELISA)
| Parameter | Typical Value | Reference |
| Detection Range | 7.8 - 1,000 pg/mL | |
| Sensitivity (80% B/B₀) | ~25 pg/mL | |
| Lower Limit of Detection (LLOD) | ~6.9 pg/mL | |
| Intra-assay Precision (CV%) | < 9% | |
| Inter-assay Precision (CV%) | < 11% |
Table 3: Performance Characteristics of Leukotriene E4 LC-MS/MS Assays
| Parameter | Typical Value | Reference |
| Linearity Range | 31 - 3020 pg/mL | [10][11] |
| Limit of Quantification (LOQ) | 0.2 - 3 ng/mL (for eicosanoids in general) | [12] |
| Intra-day Precision (CV%) | < 10% (average 5.76%) | |
| Inter-day Precision (CV%) | < 10% (average 7.20%) |
Experimental Protocols
Below are detailed methodologies for common experiments involving Leukotriene E4.
Protocol 1: Leukotriene E4 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the LTE4 standard to create a standard curve.
-
Sample Addition: Add your samples and the prepared standards to the appropriate wells of the microplate.
-
Tracer and Antibody Addition: Add the LTE4 tracer and the primary antibody to each well (except for the blank wells).
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 18 hours at 4°C).
-
Washing: Wash the plate several times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well.
-
Development: Incubate the plate to allow for color development.
-
Reading: Read the absorbance of each well using a microplate reader at the recommended wavelength (typically 405-420 nm).
-
Data Analysis: Calculate the concentration of LTE4 in your samples by comparing their absorbance to the standard curve.
Protocol 2: Leukotriene E4 Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of LTE4 in biological samples. Optimization of each step is crucial for accurate results.
-
Sample Preparation and Hydrolysis (if starting with methyl ester):
-
If your sample contains LTE4 methyl ester, it must be hydrolyzed to LTE4. A common method is alkaline hydrolysis.
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., LTE4-d5) to each sample, calibrator, and quality control sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte with methanol.
-
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% acetic acid (A) and acetonitrile/methanol with 0.1% acetic acid (B).
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for LTE4 and the internal standard.
-
-
Data Analysis: Quantify the amount of LTE4 in your samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Leukotriene Biosynthesis and Signaling Pathway
Caption: Leukotriene biosynthesis and signaling pathway.
Experimental Workflow for LTE4 Analysis
Caption: General experimental workflow for LTE4 analysis.
Troubleshooting Decision Tree for Inconsistent ELISA Results
Caption: Troubleshooting decision tree for ELISA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. sinogeneclon.com [sinogeneclon.com]
- 4. assaygenie.com [assaygenie.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preprocessing and Classifying of Mass Spectrometry-Based Proteomics Data Using Wavelet Transform and Decision Tree Learning | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing Leukotriene E4 Methyl Ester for Cell Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Leukotriene E4 (LTE4) methyl ester in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Leukotriene E4 (LTE4) methyl ester and why is it used in research?
A1: Leukotriene E4 (LTE4) is a potent lipid mediator involved in inflammatory responses, particularly in conditions like asthma.[1] It is the most stable of the cysteinyl leukotrienes (cysLTs).[2] The methyl ester form is a more lipid-soluble and stable precursor to LTE4, which is often used in experimental settings for easier handling and storage.[2]
Q2: Does LTE4 methyl ester need to be converted to LTE4 before use in cell culture?
A2: Yes, it is crucial to hydrolyze the LTE4 methyl ester to its biologically active free acid form, LTE4, before treating cells. The methyl ester itself is not biologically active. This can be achieved through alkaline hydrolysis.
Q3: What are the key signaling pathways activated by LTE4?
A3: LTE4 exerts its effects by binding to specific cell surface receptors. The primary receptors involved are the cysteinyl leukotriene receptor 1 (CysLT1R), cysteinyl leukotriene receptor 2 (CysLT2R), and the P2Y12 receptor.[2][3] Activation of these receptors can trigger various downstream signaling cascades, including calcium mobilization and activation of extracellular signal-regulated kinase (ERK), leading to cellular responses like cytokine release, proliferation, and chemotaxis.[2][4]
Q4: What is a typical effective concentration range for LTE4 in cell culture experiments?
A4: The effective concentration of LTE4 can vary significantly depending on the cell type and the biological response being measured. Generally, concentrations ranging from the low nanomolar (nM) to the low micromolar (µM) range are used. For example, concentrations around 10 nM have been shown to induce chemotaxis in innate lymphoid cells, while concentrations up to 500 nM have been used for calcium flux studies in mast cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I am not observing any cellular response after treating with my prepared LTE4 solution. What could be the issue?
A1: There are several potential reasons for a lack of cellular response:
-
Incomplete Hydrolysis: The LTE4 methyl ester may not have been fully hydrolyzed to the active LTE4. Ensure that the alkaline hydrolysis protocol was followed correctly, including the appropriate concentration of base and incubation time.
-
Degradation of LTE4: LTE4, although more stable than other cysLTs, can still degrade in aqueous solutions. Prepare the LTE4 solution fresh before each experiment and consider the addition of a stabilizing agent like bovine serum albumin (BSA) to the culture medium.
-
Incorrect Concentration: The concentration of LTE4 used may be too low to elicit a response in your specific cell type. It is advisable to test a range of concentrations in a pilot experiment.
-
Cell Health and Receptor Expression: Ensure that the cells are healthy, within a low passage number, and express the relevant receptors (CysLT1R, CysLT2R, P2Y12). Receptor expression levels can vary between cell lines and primary cell types.
Q2: I am observing high background or inconsistent results in my experiments.
A2: High background and inconsistency can stem from several factors:
-
Solvent Effects: If using a solvent like DMSO to dissolve the LTE4 methyl ester, ensure the final concentration in the cell culture is low (typically below 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Pipetting Errors: Inconsistent pipetting can lead to variability between wells. Use calibrated pipettes and proper pipetting techniques.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for critical measurements or ensure they are filled with a buffer solution.
-
Contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses. Regularly test your cell cultures for contamination.
Q3: How can I assess if the concentration of LTE4 I'm using is cytotoxic?
A3: It is essential to perform a cell viability assay to rule out cytotoxicity. Common methods include:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[5]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Live/Dead Staining: Fluorescent dyes can be used to stain live and dead cells differently, allowing for quantification by microscopy or flow cytometry.[6]
Perform a dose-response experiment with a range of LTE4 concentrations and measure cell viability after the desired treatment duration.
Data Presentation
Table 1: Recommended Concentration Ranges of Leukotriene E4 for In Vitro Cell Treatment
| Cell Type | Biological Response | Effective Concentration Range | Reference |
| Human Mast Cells (LAD2) | Proliferation, Chemokine Generation | 100 - 1000 nM | [4] |
| Human Mast Cells (LAD2) | Calcium Flux | 500 nM | [3] |
| Human Eosinophils | Inhibition of Degranulation | Pre-incubation with 100 nM | [7] |
| Human TH2 Cells | Chemotaxis | 1 - 100 nM (peak at 30 nM) | [8] |
| Human Innate Lymphoid Cells (ILC2s) | Chemotaxis | 1 - 30 nM (peak at 10 nM) | [9] |
| Murine Bone Marrow-Derived Dendritic Cells | Cytokine Release (IL-10) | 100 - 1000 nM | [10] |
Table 2: Solubility of Leukotriene E4 Methyl Ester
| Solvent | Approximate Solubility |
| Ethanol | 50 mg/mL |
| DMSO | 50 mg/mL |
| DMF | 50 mg/mL |
| PBS (pH 7.2) | 0.1 mg/mL |
Data sourced from manufacturer's technical information.
Detailed Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol is adapted from the established method for the alkaline hydrolysis of leukotriene methyl esters.
Materials:
-
This compound solution (e.g., in ethanol)
-
Acetone (B3395972), HPLC grade
-
0.1 M Sodium Hydroxide (NaOH), freshly prepared
-
0.1 M Hydrochloric Acid (HCl), freshly prepared
-
Ice bath
-
Nitrogen gas supply
Procedure:
-
In a chemical fume hood, dispense the desired amount of LTE4 methyl ester solution into a sterile glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas until a dry film is formed.
-
Place the vial on an ice bath.
-
Resuspend the dried LTE4 methyl ester in ice-cold acetone. A concentration of 0.25 mg/mL is a good starting point.
-
Add an equal volume of ice-cold 0.1 M NaOH to the acetone solution.
-
Incubate the mixture on ice for 60 minutes to allow for complete hydrolysis.
-
Neutralize the reaction by adding an equimolar amount of 0.1 M HCl. It is critical to perform this step on ice to prevent degradation of the newly formed LTE4.
-
The resulting LTE4 solution is now ready for immediate use in your cell treatment experiments. Do not store the hydrolyzed LTE4 solution.
Protocol 2: General Cell Treatment and Viability Assay
Materials:
-
Cells of interest, cultured to the appropriate confluency
-
Complete cell culture medium
-
Freshly hydrolyzed Leukotriene E4 solution
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, MTS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Preparation of Treatment Solutions: Prepare a serial dilution of the freshly hydrolyzed LTE4 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (the final concentration of the solvent used for neutralization after hydrolysis).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the prepared LTE4 treatment solutions or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Assessment (MTS Assay Example): a. Following incubation, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Mandatory Visualization
Caption: LTE4 Signaling Pathway.
Caption: Troubleshooting Workflow.
References
- 1. Leukotrienes in Innate Immunity: Still Underappreciated After All These Years? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Biological effects of leukotriene E4 on eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cysteinyl leukotriene E4 activates human group 2 innate lymphoid cells and enhances the effect of prostaglandin D2 and epithelial cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize non-specific binding of Leukotriene E4 methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) during experiments involving Leukotriene E4 methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is Leukotriene E4 (LTE4) methyl ester and why is it used in research?
Leukotriene E4 (LTE4) is a potent inflammatory mediator derived from arachidonic acid. The methyl ester form, LTE4 methyl ester, is a more lipid-soluble analog of LTE4, which can facilitate its use in various experimental settings, particularly in assays where membrane permeability or solubility in organic solvents is a factor.[1][2] It is often used as a tool to study the biological roles of cysteinyl leukotrienes in inflammatory and allergic responses.
Q2: What is non-specific binding (NSB) and why is it a problem in my assay?
Non-specific binding refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules within the assay system.[1] This can lead to high background signals, reduced assay sensitivity (poor signal-to-noise ratio), and inaccurate quantification of your target analyte, ultimately compromising the reliability of your experimental results.
Q3: What are the common causes of high non-specific binding in a this compound assay?
High non-specific binding in assays involving lipophilic molecules like LTE4 methyl ester can be attributed to several factors:
-
Hydrophobic Interactions: The lipid-soluble nature of LTE4 methyl ester can cause it to non-specifically adsorb to hydrophobic surfaces of microplates and other labware.
-
Inadequate Blocking: Insufficient or ineffective blocking of the microplate wells can leave exposed sites where antibodies or the analyte can bind non-specifically.[3][4]
-
Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to increased background signal.[3]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound reagents, leading to a higher background.[5][6]
-
Sample Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the assay and contribute to non-specific binding.[7][8][9]
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing high non-specific binding in your this compound experiments.
Problem: High Background Signal
Possible Cause 1: Ineffective Plate Blocking
-
Solution: Optimize your blocking buffer. The choice of blocking agent can significantly impact NSB. While Bovine Serum Albumin (BSA) is commonly used, other protein-based blockers like casein or non-fat dry milk can be more effective in reducing background noise.[1][10] For assays with persistent NSB issues, consider commercially available synthetic or protein-free blocking buffers.
Possible Cause 2: Suboptimal Antibody Concentrations
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a robust signal with minimal background. A checkerboard titration is a useful method for this optimization.
Possible Cause 3: Inadequate Washing
-
Solution: Optimize your washing protocol. Increase the number of wash cycles (typically 3-5 washes are recommended) and ensure complete aspiration of the wash buffer between each step.[10][11] Using a wash buffer containing a non-ionic detergent like Tween-20 (0.05%) can also help to reduce non-specific interactions.[3]
Possible Cause 4: Hydrophobic Interactions of LTE4 Methyl Ester
-
Solution: Consider the inclusion of a low concentration of a non-ionic detergent, such as Tween-20, in your assay and wash buffers to disrupt hydrophobic interactions.[12] However, be aware that high concentrations of detergents can also interfere with antibody-antigen binding.[13]
Possible Cause 5: Sample Matrix Interference
-
Solution: If you are using complex biological samples, dilute your samples in an appropriate assay buffer to minimize matrix effects.[7] It may also be beneficial to use a sample diluent that closely mimics the composition of your sample matrix.
Data Presentation: Comparison of Blocking Agents
The following table summarizes the general effectiveness of various blocking agents in reducing non-specific binding in immunoassays. The quantitative values are representative and may vary depending on the specific assay conditions.
| Blocking Agent | Typical Concentration | Relative Effectiveness in Reducing NSB | Signal-to-Noise Ratio | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate | Good | Widely used, but can have lot-to-lot variability and may not be the most effective for all assays.[6] |
| Casein/Non-Fat Dry Milk | 0.5-5% (w/v) | High | Very Good | Often more effective than BSA due to a heterogeneous mixture of proteins.[10][14] May contain endogenous biotin, which can interfere with avidin-biotin systems. |
| Fish Gelatin | 0.1-1% (w/v) | Moderate to High | Good | A good alternative to mammalian proteins to avoid cross-reactivity with mammalian antibodies. |
| Synthetic/Protein-Free Blockers | Varies by manufacturer | High to Very High | Excellent | Eliminate the risk of protein-based cross-reactivity and interference. Can be more expensive.[2] |
| Whole Serum | 1-10% (v/v) | High | Good to Very Good | Can be very effective but may contain antibodies that cross-react with other assay components.[15] |
Experimental Protocols
Detailed Methodology for a Competitive ELISA for this compound
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and should be optimized for your specific experimental conditions.[5][16]
Materials:
-
High-binding 96-well microplate
-
This compound standard
-
Anti-Leukotriene E4 primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA or 1% Casein in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Add 50 µL of the standards or your samples to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 10-15 minutes.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
The concentration of this compound in your samples can then be determined by interpolating their absorbance values from the standard curve. Remember that in a competitive ELISA, the signal is inversely proportional to the concentration of the analyte.
Visualizations
Caption: Leukotriene E4 Biosynthesis and Signaling Pathway.[11]
Caption: Workflow of a Competitive ELISA.
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.abcam.com [docs.abcam.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coating of proteins to polystyrene ELISA plates in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
- 16. researchgate.net [researchgate.net]
Stability of Leukotriene E4 methyl ester under different storage conditions
This technical support center provides guidance on the stability of Leukotriene E4 (LTE4) methyl ester under various storage and handling conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Leukotriene E4 methyl ester?
For long-term storage, this compound should be stored at -80°C.[1] At this temperature, it is reported to be stable for at least one year.[1]
Q2: In which solvent should I dissolve and store this compound?
This compound is typically supplied as a solution in ethanol.[1] It is also soluble in other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] For experimental use, stock solutions in these organic solvents should be stored at -80°C.
Q3: How stable is this compound in aqueous solutions?
While there is limited specific data on the methyl ester, the parent compound, Leukotriene E4, has limited stability in aqueous buffers. It is recommended not to store aqueous solutions of LTE4 for more than one day.[2] Buffers should be free of oxygen, transition metal ions, and redox-active compounds.[2] For biological experiments, it is advisable to prepare fresh dilutions in aqueous buffers from a frozen organic stock solution immediately before use.
Q4: Is this compound sensitive to light?
Yes, Leukotriene E4 is known to be light-sensitive.[2] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by covering the vials with aluminum foil during storage and handling.
Q5: What is the impact of repeated freeze-thaw cycles on the stability of this compound?
There is no specific data available on the effect of freeze-thaw cycles on this compound. However, for many lipid compounds, repeated freeze-thaw cycles can lead to degradation. To minimize potential degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. This practice avoids the need for repeated warming and freezing of the entire stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity observed in experiments. | Degradation of this compound due to improper storage. | Ensure the compound has been stored at -80°C and protected from light. Verify the age of the stock solution. |
| Degradation after dilution in aqueous buffer. | Prepare fresh aqueous dilutions for each experiment. Minimize the time the compound spends in aqueous solution before use. | |
| Use of buffers containing oxidizing agents or metal ions. | Prepare fresh buffers and ensure they are free from contaminants that could promote degradation.[2] | |
| Low recovery of the compound during sample processing. | Adsorption to plasticware. | Use low-adhesion polypropylene (B1209903) tubes and pipette tips. |
| Chemical degradation during extraction or analysis. | Optimize extraction and analytical methods to minimize exposure to harsh conditions (e.g., high temperatures, extreme pH). |
Stability Data Summary
The following table summarizes the available information on the stability of this compound.
| Condition | Recommendation | Stability Data/Notes |
| Long-Term Storage Temperature | -80°C | Stable for ≥ 1 year.[1] |
| Short-Term Storage (Organic Solvent) | -20°C | Data not available, but -80°C is recommended for optimal stability. |
| Storage in Aqueous Solution | Not recommended for more than one day.[2] | The parent compound, LTE4, can undergo isomerization in aqueous solutions.[2] |
| Recommended Solvents | Ethanol, DMSO, DMF | Typically supplied in ethanol.[1][2] |
| Light Exposure | Protect from light. | The parent compound, LTE4, is light-sensitive.[2] |
| Freeze-Thaw Cycles | Minimize by aliquoting. | No specific data, but a general precaution for lipid compounds. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation: If received as a solid, dissolve this compound in an appropriate organic solvent such as ethanol, DMSO, or DMF to a desired concentration (e.g., 1 mg/mL). If received as a solution, this can be used as the stock.
-
Aliquoting: Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Storage: Store the aliquoted stock solutions at -80°C.
-
Working Solution Preparation: Immediately before an experiment, thaw a single aliquot of the stock solution. Dilute to the final working concentration in the desired aqueous experimental buffer. Use the working solution promptly.
Protocol 2: General Workflow for a Stability Assessment Study
A typical workflow to assess the stability of this compound under specific conditions.
Signaling Pathway
Leukotriene E4 is the most stable of the cysteinyl leukotrienes in vivo and exerts its pro-inflammatory effects through specific signaling pathways.[3][4] It can activate mast cells and other immune cells, contributing to inflammatory responses.[3] The signaling involves G-protein coupled receptors, including the P2Y12 receptor, leading to downstream effects like calcium mobilization and the production of other inflammatory mediators.[4][5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
Addressing vehicle control issues with Leukotriene E4 methyl ester
Technical Support Center: Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Leukotriene E4 (LTE4) methyl ester in their experiments. The information provided is intended to help address common challenges related to vehicle control, compound stability, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Leukotriene E4 (LTE4) methyl ester and how does it differ from LTE4?
A1: Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes, which are potent inflammatory mediators.[1] LTE4 methyl ester is a more lipid-soluble version of LTE4, which can facilitate its passage through cell membranes.[2][3][4] However, the biological activity of LTE4 methyl ester itself has not been extensively reported, and it is generally understood that the methyl ester needs to be hydrolyzed to the biologically active LTE4 free acid form to exert its effects.[5][6]
Q2: What are the primary applications of LTE4 methyl ester in research?
A2: LTE4 methyl ester serves as a more stable precursor to the biologically active LTE4.[5] Researchers use it in a variety of in vitro and in vivo studies to investigate the roles of cysteinyl leukotrienes in inflammatory and allergic responses, such as asthma and allergic rhinitis.[1][7] LTE4 is known to be involved in processes like bronchoconstriction, eosinophilia, and potentiation of airway hyper-responsiveness.[8][9]
Q3: What are the known receptors and signaling pathways for LTE4?
A3: LTE4 is a weak agonist for the classical cysteinyl leukotriene receptors, CysLT1R and CysLT2R, as compared to LTC4 and LTD4.[7][10][11] However, evidence suggests that LTE4 can signal through other receptors, including the P2Y12 receptor and a yet-to-be-fully-characterized specific LTE4 receptor (GPR99).[9][12][13] LTE4 signaling can lead to various cellular responses, including calcium mobilization, activation of extracellular signal-regulated kinase (ERK), and the generation of other inflammatory mediators like prostaglandin (B15479496) D2 (PGD2).[8][11][14]
Q4: How should I store and handle this compound?
A4: this compound is typically supplied in an organic solvent like ethanol (B145695) and should be stored at -80°C for long-term stability (≥ 1 year).[2] It is sensitive to light and should be handled accordingly.[15] Due to the inherent instability of leukotrienes in aqueous solutions, it is crucial to prepare fresh working solutions for each experiment.[5]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
Q: I am not observing the expected biological response in my cell-based assay after treating with LTE4 methyl ester. What could be the problem?
A: This is a common issue that can arise from several factors related to the compound's stability and the experimental setup.
-
Incomplete Hydrolysis: The methyl ester form is not the biologically active molecule. It must be hydrolyzed to the free acid (LTE4) to interact with its receptors. Ensure your protocol includes a validated hydrolysis step immediately before use.[5][6]
-
Degradation of Active Compound: LTE4, once hydrolyzed, is unstable in aqueous buffers at physiological pH.[1][5] Minimize the time between hydrolysis, dilution in your assay medium, and addition to the cells. Consider the use of a stabilizing agent like bovine serum albumin (BSA) in your buffer, if it is compatible with your experimental design.[6]
-
Low Receptor Expression: The cell line you are using may not express the appropriate receptors for LTE4 at a high enough level. Confirm receptor expression (e.g., CysLT1R, P2Y12) via qPCR or western blot.
-
Incorrect Vehicle Control: The solvent used to dissolve the LTE4 methyl ester (e.g., ethanol, DMSO) can have physiological effects on its own. Ensure your vehicle control concentration matches the final solvent concentration in your experimental wells.
Issue 2: High Background Signal or Off-Target Effects in Vehicle Control Group
Q: My vehicle control group is showing an unexpected biological response. How can I troubleshoot this?
A: Issues with the vehicle control group can confound results and are often related to the solvent or impurities.
-
Solvent Toxicity: High concentrations of organic solvents like ethanol or DMSO can be toxic to cells or induce non-specific cellular responses. Perform a dose-response curve with your vehicle to determine the maximum non-toxic concentration for your specific cell type and assay.
-
Impure Reagents: Ensure all reagents, including the solvent and the LTE4 methyl ester, are of high purity. Impurities can lead to off-target effects.
-
Interaction with Media Components: Components in your cell culture media may interact with the vehicle or the compound. If possible, conduct pilot studies to assess the stability and potential interactions of LTE4 in your specific media.[5]
Issue 3: Poor Solubility or Precipitation of the Compound
Q: I am noticing precipitation when I dilute my LTE4 methyl ester stock solution into my aqueous assay buffer. What should I do?
A: As a lipid mediator, LTE4 and its methyl ester have limited solubility in aqueous solutions.[2][15]
-
Optimize Solvent Exchange: When preparing aqueous solutions from an organic stock, it's best to first evaporate the organic solvent under a gentle stream of nitrogen gas and then immediately resuspend the compound in the desired buffer.[15]
-
Check Final Concentration: The solubility of LTE4 in PBS (pH 7.2) is approximately 100 µg/ml.[15] Ensure your final working concentration does not exceed the solubility limit.
-
Use of a Carrier: For in vivo studies or challenging in vitro systems, consider the use of a carrier protein like BSA to improve solubility and stability.
Data Presentation
Table 1: Solubility and Stability of Leukotriene E4 and its Methyl Ester
| Parameter | Leukotriene E4 (LTE4) | This compound | Notes |
| Storage | Solution in ethanol at -80°C[15] | Solution in ethanol at -80°C[2] | Long-term storage should be in an organic solvent at low temperature. |
| Stability | Stable for up to 1 year in ethanol at -80°C.[15] Unstable in aqueous solutions; use immediately.[5][15] | Stable for up to 1 year in ethanol at -80°C.[2] | Aqueous solutions should not be stored for more than one day.[15] |
| Solubility | Approx. 50 mg/ml in DMSO and DMF.[15] 100 µg/ml in PBS (pH 7.2).[15] | Approx. 50 mg/ml in DMF and DMSO. 50 mg/ml in Ethanol. 0.1 mg/ml in PBS (pH 7.2).[2] | Solubility in aqueous buffers is limited. |
Experimental Protocols
Protocol: Hydrolysis of LTE4 Methyl Ester to LTE4 Free Acid for Cell-Based Assays
This protocol is adapted from general procedures for the hydrolysis of leukotriene methyl esters.[5][6]
Materials:
-
This compound in ethanol
-
Acetone (B3395972) (HPLC grade)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Ice bath
-
Nitrogen gas source
Methodology:
-
Transfer the desired amount of LTE4 methyl ester stock solution to a clean glass tube.
-
Evaporate the ethanol to dryness under a gentle stream of nitrogen gas.
-
Place the tube on ice and redissolve the residue in a small volume of acetone.
-
Add an equimolar amount of 0.1 M NaOH to the acetone solution.
-
Incubate the reaction on ice for 60 minutes to allow for complete hydrolysis.[6]
-
Neutralize the reaction by adding an equimolar amount of 0.1 M HCl. This step is critical and should be performed on ice to prevent degradation of the newly formed LTE4 free acid.[5]
-
The resulting LTE4 free acid solution is now ready for immediate dilution into your assay medium and application to your cells.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of Leukotriene E4 (LTE4).
Experimental Workflow
Caption: Workflow for preparing and using LTE4 methyl ester.
References
- 1. Leukotriene E4 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 11. Leukotriene E4 activates human Th2 cells for exaggerated pro-inflammatory cytokine production in response to PGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Analysis of Leukotriene E4 Methyl Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to confirm the purity of a Leukotriene E4 (LTE4) methyl ester sample. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to assess the purity of a Leukotriene E4 methyl ester sample?
The primary methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques allow for the separation of the analyte from potential impurities and provide quantitative data on its purity.
Q2: Why is the purity of this compound important for my research?
The purity of your this compound sample is critical for obtaining accurate and reproducible experimental results. Impurities can interfere with biological assays, lead to incorrect interpretation of data, and affect the overall validity of your research findings.
Q3: What are some potential impurities I might find in my this compound sample?
Potential impurities can include isomers of LTE4 methyl ester, degradation products, or residual starting materials and reagents from the synthesis process. Isomeric impurities are particularly challenging as they often have similar physical properties to the target compound.
Q4: How should I store my this compound sample to maintain its purity?
This compound is sensitive to degradation. It should be stored at low temperatures, typically -20°C or -80°C, in a tightly sealed container, and protected from light and oxygen. It is often recommended to store it as a solution in an inert solvent like ethanol (B145695).
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica (B1680970) column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure thorough mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its recommended lifetime or number of injections. |
| Co-elution of Peaks | 1. Insufficient column resolution. 2. Inappropriate mobile phase. | 1. Use a longer column, a column with a smaller particle size, or a different stationary phase (e.g., C18 vs. Phenyl-Hexyl). 2. Optimize the mobile phase composition, including the organic solvent ratio and the use of additives. |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Impurities in the mobile phase. | 1. Clean the injector and flush the column with a strong solvent. 2. Use high-purity solvents and filter the mobile phase before use. |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Poor fragmentation. | 1. Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample. 2. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Try a different ionization mode (positive vs. negative). 3. Optimize the collision energy for the specific parent-daughter ion transition. |
| Inconsistent Quantification | 1. Matrix effects. 2. Instability of the analyte in the autosampler. | 1. Use a stable isotope-labeled internal standard (e.g., LTE4-d5 methyl ester) to correct for matrix effects and variations in instrument response. 2. Keep the autosampler at a low temperature (e.g., 4°C). |
| Difficulty Differentiating Isomers | 1. Co-elution of isomers. 2. Similar fragmentation patterns. | 1. Optimize the chromatographic separation (see HPLC troubleshooting). 2. If isomers cannot be chromatographically resolved, consider using high-resolution mass spectrometry (HRMS) to detect small mass differences or ion mobility-mass spectrometry for an additional separation dimension. |
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This protocol provides a general method for the analysis of this compound purity. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Sample Preparation:
-
Dissolve the this compound sample in ethanol or methanol to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA or formic acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or formic acid |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Purity Confirmation by LC-MS/MS
This protocol is for the sensitive detection and confirmation of this compound.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
2. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 ng/mL) in the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Monitor the transition of the protonated molecule [M+H]+ to a specific product ion. The exact masses will depend on the specific instrument and calibration. |
4. Data Analysis:
-
Confirm the identity of the main peak by its retention time and the specific MS/MS transition.
-
Assess purity by comparing the peak area of the target analyte to any other detected peaks.
Visualizations
Leukotriene Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of leukotrienes from arachidonic acid and highlights the signaling pathways initiated by Leukotriene E4.
Caption: Leukotriene biosynthesis from arachidonic acid and subsequent LTE4 signaling pathways.
Experimental Workflow for Purity Analysis
The following diagram outlines the general workflow for confirming the purity of a this compound sample.
Caption: Workflow for purity confirmation of a this compound sample.
Validation & Comparative
Navigating the Analysis of Leukotriene E4: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways, the accurate quantification of Leukotriene E4 (LTE4) is paramount. As the most stable of the cysteinyl leukotrienes, urinary LTE4 serves as a critical biomarker for the in vivo production of this class of inflammatory mediators. This guide provides a comprehensive comparison of the two primary analytical methods for LTE4 quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme Immunoassay (EIA), with a special note on the role of Leukotriene E4 methyl ester in the validation process.
This document will delve into the performance characteristics of each method, offering a clear comparison of their respective strengths and weaknesses. Detailed experimental protocols for both LC-MS/MS and EIA are provided to support methodological evaluation and implementation. Furthermore, this guide visualizes the intricate signaling pathway of Leukotriene E4 and presents a logical workflow for the validation of these analytical methods.
The Role of this compound
While Leukotriene E4 (LTE4) is the primary analyte of interest in biological samples, its methyl ester form plays a crucial, albeit indirect, role in the validation of analytical methods. This compound, a more lipid-soluble derivative, is often utilized as a precursor in the chemical synthesis of isotopically labeled LTE4. This labeled LTE4, such as deuterated LTE4 (LTE4-d3), serves as an ideal internal standard in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry, as it accurately corrects for variations in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision in the measurement of endogenous LTE4 levels.
Performance Characteristics: LC-MS/MS vs. EIA
The choice between LC-MS/MS and EIA for LTE4 quantification depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and available resources. The following tables summarize the key performance parameters for each method based on published validation data.
Table 1: Performance Comparison of Analytical Methods for Leukotriene E4 Quantification
| Parameter | LC-MS/MS | Enzyme Immunoassay (EIA) |
| Linearity Range | 5 - 500 pg/mL[1][2] | 7.8 - 1,000 pg/mL[3][4] |
| Sensitivity (LOD/LLOQ) | LLOD: ~9 pg[5] | LLOD: ~6.9 pg/mL[3][4] |
| Accuracy (% Recovery) | 97.0% to 108.0% | Varies; can be affected by matrix interference |
| Precision (%CV) | Intra-day: <10% Inter-day: <10%[1] | Intra-assay: <10% Inter-assay: <15% |
| Specificity | High (based on mass-to-charge ratio) | Can be subject to cross-reactivity |
| Sample Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Technical Expertise | High | Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary LTE4
This protocol is a representative example for the quantification of LTE4 in human urine.
1. Sample Preparation:
-
Centrifuge urine samples at 3,000 x g for 10 minutes at 4°C to remove particulate matter.[1]
-
To 800 µL of the urine supernatant, add 200 µL of an internal standard solution (e.g., 1 ng/mL LTE4-d3 in 50:50 methanol:water with 0.1% acetic acid and 0.036% ammonium (B1175870) hydroxide).[1]
-
Vortex the sample for 5 seconds.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a column-switching strategy to concentrate the analyte and remove contaminants.[1]
-
Trapping Column: Wash with a solution such as 30% Buffer B (0.02% acetic acid and 0.007% ammonium hydroxide) to reduce ion suppression.[1]
-
Analytical Column: Utilize a C18 reverse-phase column for chromatographic separation.
-
-
Mass Spectrometry: Operate the mass spectrometer in the negative ion mode, monitoring the specific precursor-to-product ion transition for both native LTE4 (e.g., m/z 438 to m/z 333) and the internal standard.[5]
3. Calibration:
-
Prepare a calibration curve using a series of LTE4 standards of known concentrations, typically ranging from 4 to 400 pg/mL.[1]
Enzyme Immunoassay (EIA) Protocol for Urinary LTE4
This protocol is a general representation based on commercially available competitive EIA kits.
1. Sample Preparation:
-
Urine samples can often be assayed directly after dilution with the provided EIA buffer.[3][4] For other biological fluids like plasma, an extraction step using solid-phase extraction (SPE) may be necessary.[6]
2. Assay Procedure (Competitive EIA):
-
Add standards and diluted samples to the wells of a microplate pre-coated with an antibody specific for LTE4.
-
Add a fixed amount of HRP-labeled LTE4 (tracer) to each well.
-
Incubate the plate to allow for competitive binding between the sample/standard LTE4 and the tracer for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the HRP to produce a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of LTE4 in the sample.
3. Calibration:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
Visualizing the Process and Pathway
To further aid in the understanding of the analytical validation process and the biological context of LTE4, the following diagrams are provided.
References
- 1. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. researchgate.net [researchgate.net]
- 6. oxfordbiomed.com [oxfordbiomed.com]
A Researcher's Guide to the Cross-Reactivity of Anti-LTE4 Antibodies with Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-Leukotriene E4 (LTE4) antibodies with Leukotriene E4 methyl ester. Given the absence of direct comparative studies in published literature, this guide focuses on the structural differences between the two molecules, the likely implications for antibody binding, and a detailed protocol for researchers to empirically determine this cross-reactivity.
Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes and serves as a critical biomarker for inflammatory conditions such as asthma.[1] Accurate quantification of LTE4 is therefore essential in many research contexts. This compound is a more lipid-soluble derivative of LTE4, where the carboxylic acid group at the C-1 position is esterified to a methyl group.[2][3] This structural modification, although seemingly minor, can have a significant impact on the binding affinity of antibodies raised against the native LTE4 molecule, as the carboxyl group can be a key part of the epitope recognized by the antibody.
Understanding the Potential for Cross-Reactivity
Antibody cross-reactivity occurs when an antibody binds to molecules other than its specific target antigen, typically due to structural similarities. The esterification of the carboxyl group in LTE4 to form its methyl ester alters the charge and conformation of that region of the molecule. This change is likely to reduce the binding affinity of anti-LTE4 antibodies, which are often developed to recognize the free carboxylate of the native molecule. However, the degree of this reduction in binding can only be determined experimentally.
Quantitative Comparison of Binding Affinity
To assess the cross-reactivity of an anti-LTE4 antibody with LTE4 methyl ester, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable method. This assay measures the concentration of the analyte of interest by its ability to compete with a labeled standard for binding to a limited amount of antibody. The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximal signal.
The following table outlines the key parameters that should be determined and compared in such an experiment.
| Parameter | Leukotriene E4 (LTE4) | This compound | Interpretation |
| IC50 (ng/mL) | To be determined experimentally | To be determined experimentally | A lower IC50 value indicates a higher binding affinity of the antibody for the analyte. |
| Cross-Reactivity (%) | 100% (by definition) | (IC50 of LTE4 / IC50 of LTE4 Methyl Ester) x 100 | A lower percentage indicates lower cross-reactivity with the methyl ester. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a general framework for determining the cross-reactivity of an anti-LTE4 antibody. Researchers should optimize concentrations and incubation times based on their specific antibody and reagents.
Materials:
-
96-well microtiter plates
-
Anti-LTE4 antibody
-
Leukotriene E4 standard
-
This compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-LTE4 antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the LTE4 standard and the LTE4 methyl ester.
-
In separate tubes, pre-incubate a fixed concentration of the enzyme-conjugated secondary antibody with each dilution of the standards for 1 hour at 37°C.
-
Add 100 µL of these mixtures to the corresponding wells of the coated plate.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the concentration for both LTE4 and LTE4 methyl ester to generate standard curves and determine the IC50 values. Calculate the percent cross-reactivity as described in the table above.
Visualizing the Experimental Workflow and Signaling Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the known signaling pathway of Leukotriene E4.
Caption: Workflow for Competitive ELISA.
Caption: Leukotriene E4 Signaling Pathway.
References
A Comparative Analysis of Cysteinyl Leukotrienes: Unraveling the Roles of LTE4, its Methyl Ester, and Other Key Members
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cysteinyl leukotrienes (cys-LTs) is paramount for advancing the fields of inflammation, respiratory diseases, and oncology. This guide provides a detailed comparative analysis of Leukotriene E4 (LTE4) and its synthetic analogue, LTE4 methyl ester, alongside the other primary cys-LTs: Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4). While experimental data on LTE4 methyl ester remains limited, its structural characteristics suggest a role as a more lipid-soluble and cell-permeable precursor to the biologically active LTE4.
Cysteinyl leukotrienes are potent lipid mediators synthesized from arachidonic acid that play a crucial role in inflammatory responses.[1][2] They are key players in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions.[3][4] The family of cys-LTs includes LTC4, LTD4, and LTE4, which are sequentially produced and exert their effects through binding to specific G protein-coupled receptors, primarily the type 1 and type 2 cys-LT receptors (CysLT1R and CysLT2R).[3][5]
Biochemical Properties and Receptor Affinities
The biological activity of cys-LTs is dictated by their affinity for their cognate receptors. LTD4 is the most potent agonist for the CysLT1 receptor, which is the primary target for anti-asthmatic drugs like montelukast (B128269) and zafirlukast.[4][6] In contrast, LTC4 and LTD4 exhibit similar high affinities for the CysLT2 receptor. LTE4, the most stable of the cys-LTs, generally shows weaker affinity for both CysLT1R and CysLT2R.[7] However, its significant in vivo effects have led to the suggestion of a distinct, yet to be fully characterized, LTE4-specific receptor.[7][8]
Leukotriene E4 methyl ester is the methyl ester form of LTE4.[9] While direct biological activity data for LTE4 methyl ester is not extensively reported in scientific literature, the esterification of the carboxylic acid group is a common strategy to increase the lipophilicity and cell membrane permeability of eicosanoids.[9][10] It is therefore postulated that LTE4 methyl ester acts as a pro-drug, which, after cellular uptake, is hydrolyzed to LTE4 to exert its biological effects. The use of methyl esters for other leukotrienes, such as LTA4, is employed to enhance stability for experimental use.[11][12]
| Ligand | Target Receptor(s) | Relative Receptor Affinity | Key Characteristics |
| Leukotriene C4 (LTC4) | CysLT1R, CysLT2R | CysLT2R ≈ CysLT1R | Precursor to LTD4 and LTE4.[1] |
| Leukotriene D4 (LTD4) | CysLT1R, CysLT2R | CysLT1R > CysLT2R | Potent bronchoconstrictor and inflammatory mediator.[3] |
| Leukotriene E4 (LTE4) | CysLT1R, CysLT2R, Putative LTE4 Receptor | CysLT1R and CysLT2R (low affinity) | Most stable cys-LT, implicated in sustained inflammatory responses.[7][9] |
| This compound | Not directly reported | Not directly reported | More lipid-soluble form of LTE4, likely acts as a cell-permeable precursor.[9] |
Signaling Pathways of Cysteinyl Leukotrienes
Upon binding to their respective G protein-coupled receptors, cys-LTs trigger a cascade of intracellular signaling events. The activation of CysLT1R and CysLT2R, which are coupled to Gq/11 proteins, leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of inflammatory genes through pathways like the mitogen-activated protein kinase (MAPK) cascade.[5]
Caption: Generalized signaling pathway of cysteinyl leukotrienes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of cys-LTs' biological effects. Below are outlines of common experimental protocols used to assess their activity.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation by cys-LTs.
Methodology:
-
Cell Culture: Human monocytic leukemia (THP-1) cells or other suitable cell lines expressing cys-LT receptors are cultured under standard conditions.
-
Cell Loading: Cells are harvested and incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological buffer.
-
Stimulation: The dye-loaded cells are placed in a fluorometer or a fluorescence plate reader. A baseline fluorescence reading is established.
-
Data Acquisition: The cys-LT agonist (e.g., LTC4, LTD4, LTE4) is added, and the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.
-
Analysis: The peak fluorescence response is quantified and compared between different agonists and concentrations to determine their relative potencies.
Smooth Muscle Contraction Assay
This assay assesses the ability of cys-LTs to induce the contraction of airway or vascular smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are dissected from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Addition: Cumulative concentrations of the cys-LT agonist are added to the organ bath.
-
Measurement: The isometric contraction of the smooth muscle is recorded using a force transducer.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of each cys-LT.
Caption: Experimental workflows for key cys-LT functional assays.
Comparative Biological Activities
The distinct receptor affinities of cys-LTs translate into a spectrum of biological activities.
| Biological Activity | LTC4 | LTD4 | LTE4 | LTE4 Methyl Ester (Predicted) |
| Bronchoconstriction | Potent | Most Potent | Less potent than LTD4, but sustained | Similar to LTE4 after hydrolysis |
| Vascular Permeability | Potent | Potent | Potent | Similar to LTE4 after hydrolysis |
| Inflammatory Cell Recruitment | Active | Active | Potent, especially for eosinophils | Similar to LTE4 after hydrolysis |
| Mucus Secretion | Stimulates | Stimulates | Stimulates | Similar to LTE4 after hydrolysis |
Conclusion
The cysteinyl leukotrienes—LTC4, LTD4, and LTE4—are critical mediators of inflammation with distinct but overlapping biological functions. While LTD4 is the most potent agonist at the CysLT1 receptor, making it a key target in asthma therapy, the stable metabolite LTE4 exhibits unique and potent pro-inflammatory effects, suggesting the existence of additional receptor systems. This compound, as a more lipophilic derivative, is a valuable tool for experimental studies, likely facilitating the delivery of LTE4 into cells. A thorough understanding of the comparative pharmacology of these molecules is essential for the development of novel and more effective therapeutic strategies targeting the cys-LT pathway. Further research is warranted to fully elucidate the biological activity profile of LTE4 methyl ester and to characterize the specific receptors and signaling pathways engaged by LTE4.
References
- 1. Leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotrienes: their formation and role as inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene - Wikipedia [en.wikipedia.org]
- 4. Antileukotriene drugs: clinical application, effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. commons.emich.edu [commons.emich.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leukotriene E4 Methyl Ester and LTD4 Methyl Ester for Researchers
This guide provides a detailed comparison of Leukotriene E4 (LTE4) methyl ester and Leukotriene D4 (LTD4) methyl ester, two critical lipid mediators in inflammatory and allergic responses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their parent compounds' biological activities, signaling pathways, and proposed experimental protocols for their direct comparison.
Executive Summary:
Leukotrienes are potent inflammatory mediators derived from arachidonic acid. While extensive research has been conducted on Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), direct comparative studies on their methyl ester derivatives are not widely available in peer-reviewed literature. Commercial suppliers note that the biological activity of both LTE4 methyl ester and LTD4 methyl ester has not been extensively reported.[1][2] This guide, therefore, provides a detailed comparison of the parent compounds as a foundational reference and outlines a robust experimental workflow for the direct head-to-head comparison of their methyl esters. The primary difference between the methyl esters and their parent compounds is the esterification of the carboxylic acid group, which increases their lipophilicity and may alter their cell permeability and pharmacokinetic profiles.[2][3]
Physicochemical Properties
The addition of a methyl group to the carboxylic acid function of LTE4 and LTD4 increases their lipid solubility. This modification can be advantageous for in vitro studies requiring enhanced cell membrane permeability.
| Property | Leukotriene E4 Methyl Ester | Leukotriene D4 Methyl Ester |
| Molecular Formula | C24H39NO5S[3] | C26H42N2O6S[4] |
| Molecular Weight | 453.6 g/mol [3] | 510.7 g/mol [4] |
| Synonyms | LTE4 methyl ester[3] | LTD4 methyl ester[2] |
| Key Structural Difference from Parent | Methyl ester at the C-1 carboxyl group[3] | Methyl ester at the C-1 carboxyl group[2] |
| Predicted Effect of Esterification | Increased lipophilicity and cell permeability | Increased lipophilicity and cell permeability |
Comparative Biological Activity of Parent Compounds: LTD4 vs. LTE4
Understanding the differences between the parent compounds is crucial for predicting the potential activities of their methyl esters. LTD4 is generally a more potent agonist at the CysLT1 receptor, while LTE4, despite weaker receptor binding, elicits unique and potent responses in vivo.[5][6][7]
| Feature | Leukotriene D4 (LTD4) | Leukotriene E4 (LTE4) |
| Receptor Affinity | High-affinity agonist for CysLT1 receptor; also binds to CysLT2 receptor.[2][6] | Weak agonist for CysLT1 and CysLT2 receptors.[5][7] May act via other receptors like P2Y12.[8][9] |
| Potency | Highly potent bronchoconstrictor, approximately 1000 times more potent than histamine (B1213489).[5][10] | Less potent bronchoconstrictor than LTD4 in vitro, but induces potent and sustained airway hyperresponsiveness in vivo.[5][11] |
| Inflammatory Cell Recruitment | Induces inflammatory responses. | Potent in eliciting influx of eosinophils and basophils into bronchial mucosa.[7] |
| Vascular Permeability | Potent inducer of vascular permeability.[12] | Also increases vascular permeability, with some studies suggesting it is as potent as LTD4 in this regard.[5] |
| Stability | Metabolized to LTE4. | The most stable cysteinyl leukotriene in biological fluids.[5] |
Signaling Pathways of Parent Compounds
Both LTD4 and LTE4 mediate their effects through G-protein coupled receptors (GPCRs), leading to intracellular calcium mobilization and activation of downstream signaling cascades.
Caption: LTD4 signaling via the CysLT1 receptor.
Caption: LTE4 signaling through multiple receptor pathways.
Proposed Experimental Protocols for Head-to-Head Comparison
The following protocols are proposed to directly compare the biological activities of LTE4 methyl ester and LTD4 methyl ester.
Receptor Binding Assay
This assay will determine the binding affinity of each methyl ester for the CysLT1 and CysLT2 receptors.
-
Objective: To determine the dissociation constant (Kd) of LTE4 methyl ester and LTD4 methyl ester for CysLT1 and CysLT2 receptors.
-
Methodology:
-
Cell Culture: Use a cell line stably overexpressing human CysLT1 or CysLT2 receptors (e.g., HEK293 cells).
-
Membrane Preparation: Prepare cell membrane fractions by homogenization and centrifugation.
-
Competitive Binding: Incubate membrane preparations with a constant concentration of a radiolabeled CysLT receptor antagonist (e.g., [3H]montelukast for CysLT1) and increasing concentrations of unlabeled LTE4 methyl ester or LTD4 methyl ester.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values and calculate the Kd for each compound using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay will measure the ability of each methyl ester to induce intracellular calcium signaling.
-
Objective: To determine the potency (EC50) and efficacy of LTE4 methyl ester and LTD4 methyl ester in inducing intracellular calcium flux.
-
Methodology:
-
Cell Culture: Use a relevant cell line endogenously expressing CysLT receptors (e.g., U937 cells or primary human eosinophils).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Stimulate the cells with a range of concentrations of LTE4 methyl ester or LTD4 methyl ester.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader or flow cytometer.
-
Data Analysis: Plot dose-response curves and calculate the EC50 and maximum response for each compound.
-
Chemotaxis Assay
This assay will assess the ability of each methyl ester to induce the migration of inflammatory cells.
-
Objective: To compare the chemotactic potential of LTE4 methyl ester and LTD4 methyl ester for primary human eosinophils or neutrophils.
-
Methodology:
-
Cell Isolation: Isolate primary eosinophils or neutrophils from human peripheral blood.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.
-
Chemoattractant: Add different concentrations of LTE4 methyl ester or LTD4 methyl ester to the lower wells.
-
Cell Migration: Add the isolated cells to the upper wells and incubate to allow for migration through the membrane towards the chemoattractant.
-
Quantification: Stain and count the number of migrated cells on the underside of the membrane.
-
Data Analysis: Determine the concentration of each compound that elicits the maximal chemotactic response.
-
Proposed Experimental Workflow Diagram
The following diagram illustrates a logical workflow for a comprehensive comparison of the two compounds.
Caption: Workflow for comparing LTE4 and LTD4 methyl esters.
Conclusion
While direct comparative data on this compound and LTD4 methyl ester are lacking, this guide provides a framework for their evaluation based on the known properties of their parent compounds. The increased lipophilicity of the methyl esters suggests they may be valuable tools for cell-based assays. The proposed experimental protocols offer a clear path for researchers to elucidate the specific biological activities and potencies of these molecules, thereby contributing to a deeper understanding of the cysteinyl leukotriene pathway and the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C24H39NO5S | CID 124518515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Leukotriene D4 methyl ester | C26H42N2O6S | CID 71684544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological effects of leukotriene E4 on eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotrienes C4, D4, and E4 enhance histamine responsiveness in asthmatic airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of leukotrienes as conjunctival microvascular permeability factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CysLT1 Receptor Antagonism: A Comparative Guide to Using Leukotriene E4 Methyl Ester and Other Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating cysteinyl leukotriene receptor 1 (CysLT1) antagonism, with a special focus on the potential application of Leukotriene E4 (LTE4) methyl ester. We present supporting experimental data, detailed protocols for key assays, and logical workflows to aid in the robust characterization of novel CysLT1 receptor antagonists.
Introduction to CysLT1 Receptor Antagonism
The cysteinyl leukotriene receptor 1 (CysLT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1][2] It is activated by endogenous cysteinyl leukotrienes (CysLTs), including Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4).[2] Upon activation, the CysLT1 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium, smooth muscle contraction, mucus secretion, and inflammatory cell recruitment.[1][3]
Selective antagonists of the CysLT1 receptor, such as montelukast (B128269) and zafirlukast, are clinically effective therapies.[4] Validating the efficacy and potency of new chemical entities as CysLT1 antagonists is a critical step in drug development. This process typically involves demonstrating the compound's ability to inhibit receptor activation by a specific agonist in both binding and functional assays.
The Role of Leukotriene E4 and its Methyl Ester Derivative
While LTD4 is the most potent and commonly used agonist for in vitro CysLT1 receptor studies, LTE4 is the most stable and abundant CysLT in biological fluids.[5] Although LTE4 generally shows lower binding affinity to the CysLT1 receptor compared to LTD4, it can act as a full and potent functional agonist in specific cellular contexts, making it a physiologically relevant tool for validating antagonist activity.[5]
Leukotriene E4 methyl ester is a more lipid-soluble analog of LTE4. This increased lipophilicity may enhance its ability to cross cell membranes, potentially offering advantages in certain cell-based assay formats. However, it is important to note that the biological activity and potency of LTE4 methyl ester on the CysLT1 receptor have not been extensively characterized in publicly available literature. Therefore, this guide will focus on the use of its parent compound, LTE4, in comparison to the gold-standard agonist, LTD4.
Data Presentation: Comparing CysLT1 Receptor Ligands
The selection of an appropriate agonist is crucial for validating antagonist properties. The following tables summarize the performance of various CysLT1 receptor ligands.
Table 1: Functional Potency of CysLT1 Receptor Agonists in Calcium Mobilization Assays
This table compares the potency (EC50) of endogenous cysteinyl leukotrienes in stimulating CysLT1 receptor-mediated intracellular calcium mobilization in the LAD2 human mast cell line.
| Agonist | EC50 (Molar) | Data Source |
| Leukotriene D4 (LTD4) | 0.58 x 10⁻⁹ M | [5] |
| Leukotriene C4 (LTC4) | 1.30 x 10⁻⁹ M | [5] |
| Leukotriene E4 (LTE4) | 1.67 x 10⁻⁹ M | [5] |
| This compound | Data not available | - |
Table 2: Binding Affinity of Selected Ligands for the CysLT1 Receptor
This table presents the binding affinity (Ki or IC50) of CysLTs and a representative antagonist for the CysLT1 receptor. Note the discrepancy between LTE4's functional potency and its reported binding affinity.
| Ligand | Parameter | Value (Molar) | Comments | Data Source |
| Leukotriene D4 (LTD4) | Affinity (approx.) | ~1 x 10⁻⁹ M | High-affinity binding in radioligand assays. | [6] |
| Leukotriene E4 (LTE4) | Affinity | Poor | Does not exhibit substantial affinity in radioligand binding assays. | [6] |
| Montelukast (Antagonist) | Ki | 0.18 - 4.0 x 10⁻⁹ M | Potent antagonist; value varies by tissue/cell type. | |
| This compound | Ki / IC50 | Data not available | - | - |
Mandatory Visualizations
CysLT1 Receptor Signaling Pathway
Caption: CysLT1 receptor signaling cascade leading to increased intracellular calcium.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a cell-based calcium mobilization assay to determine antagonist potency.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Ki) of a test antagonist by measuring its ability to displace a radiolabeled ligand from the CysLT1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO-K1 cells stably expressing the human CysLT1 receptor.
-
Radioligand: [³H]LTD4 (specific activity ~150-200 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 10 mM CaCl₂, 0.1% BSA.
-
Test Antagonist: Serial dilutions in Binding Buffer.
-
Non-specific Binding (NSB) Control: High concentration of a known unlabeled antagonist (e.g., 1 µM Montelukast).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Apparatus: 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL Binding Buffer (for total binding) OR 50 µL Test Antagonist (at various concentrations) OR 50 µL NSB Control.
-
50 µL [³H]LTD4 (final concentration ~0.5-1.0 nM).
-
100 µL of CysLT1 receptor-containing cell membranes (typically 20-50 µg protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add liquid scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
This protocol measures the ability of a test antagonist to block the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist like LTE4 or LTD4.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor, plated in black-walled, clear-bottom 96- or 384-well plates.
-
Calcium Indicator Dye: Fura-2 AM or a commercial no-wash calcium assay kit (e.g., FLIPR Calcium Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: LTE4 or LTD4 (prepare a 5X concentrated stock for addition).
-
Test Antagonist: Serial dilutions in Assay Buffer.
-
Apparatus: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove culture medium.
-
Add the calcium indicator dye solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate for 60 minutes at 37°C, followed by 10-15 minutes at room temperature in the dark.
-
If using a wash-based dye like Fura-2, gently wash the cells with Assay Buffer, leaving a final volume in each well.
-
-
Antagonist Pre-incubation: Add the test antagonist at various concentrations to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's liquid handler to add the agonist (LTE4 or LTD4) to all wells simultaneously. The final agonist concentration should be at its EC80 (the concentration that gives 80% of the maximal response).
-
Immediately begin recording the fluorescence signal over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Calculate the response magnitude for each well (e.g., peak fluorescence minus baseline).
-
Normalize the data to controls (0% inhibition for agonist-only wells, 100% inhibition for buffer-only wells).
-
Plot the percentage of inhibition against the log concentration of the test antagonist and fit the curve using non-linear regression to determine the IC50 value.
-
Comparison and Conclusion
Validating CysLT1 receptor antagonism requires a multi-faceted approach using both binding and functional assays.
-
Choice of Agonist: LTD4 remains the preferred agonist for binding assays due to its high affinity for the CysLT1 receptor. In contrast, LTE4 shows poor affinity in these assays, making it unsuitable for displacement studies.[6] However, for functional assays like calcium mobilization, LTE4 can be a potent and physiologically relevant agonist, providing a valuable alternative to LTD4 for confirming antagonist activity.[5]
-
This compound: While direct data is lacking, the increased lipophilicity of LTE4 methyl ester suggests it could be a useful tool compound, particularly in assays where cell permeability is a concern. Researchers choosing to use this compound should first perform thorough characterization to determine its EC50 and compare its pharmacology to the parent molecule, LTE4.
By employing the detailed protocols and comparative data in this guide, researchers can effectively characterize the interaction of novel compounds with the CysLT1 receptor, a critical step in the development of new therapeutics for asthma and other inflammatory disorders.
References
- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Assays for Leukotriene E4: A Comparative Guide
This guide provides a detailed comparison of commonly employed assays for the quantification of Leukotriene E4 (LTE4), a stable metabolite of cysteinyl leukotrienes and a key biomarker for inflammatory diseases such as asthma and systemic mastocytosis. The comparison focuses on two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on assay selection for their specific research needs. While the focus is on Leukotriene E4, it is important to note that Leukotriene E4 methyl ester is a more lipid-soluble derivative often utilized as a reference standard or internal standard during the validation of these assays.[1]
Comparative Performance of LTE4 Assays
The selection of an appropriate assay for LTE4 quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance data from validation studies of LC-MS/MS and several commercially available ELISA kits.
Table 1: Comparison of Performance Characteristics of LTE4 Assays
| Parameter | LC-MS/MS | ELISA Kit 1 (Cayman Chemical) | ELISA Kit 2 (Elabscience) | ELISA Kit 3 (Various Suppliers) |
| Linearity (Range) | 31–3020 pg/mL[2][3][4] | 7.8–1000 pg/mL[5][6] | 31.25-2000 pg/mL[7] | 31.2-2000 pg/mL[8] |
| Sensitivity | Lower Limit of Quantitation: 31 pg/mL | 80% B/B₀: ~25 pg/mL[5][6][9] | 9.41 pg/mL[7] | 18.8 pg/mL[8] |
| Specificity | High (based on mass-to-charge ratio)[2][3][4] | High for LTE4, <0.01% cross-reactivity with LTC4, LTD4[5] | Specific to LTE4 | Specific to LTE4 |
| Precision (CV%) | Intra-assay: <10% Inter-assay: <15% | Not explicitly stated | Intra-assay: <10% Inter-assay: <12% | Not explicitly stated |
| Accuracy (% Recovery) | Near 100% for spiked samples[3] | Not explicitly stated | Serum: 80-92% EDTA plasma: 87-99%[7] | Not explicitly stated |
| Sample Type | Urine[2][3][4] | Urine, Plasma, Serum, Whole Blood[9] | Serum, Plasma, Tissue homogenates, Cell culture supernates[7] | Biological fluids[8] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Urinary LTE4
This protocol is a generalized representation based on validated methods for the quantification of LTE4 in urine.[2][3][4][10]
A. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer 1 mL of the supernatant to a clean microcentrifuge tube.
-
Add an internal standard (e.g., 18O2-labeled LTE4) to each sample.[11]
-
Acidify the samples to approximately pH 3.0 with formic acid.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
The gradient is typically run from a low to a high percentage of organic solvent (B) to elute the analytes.
-
-
Tandem Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer operating in negative ion mode with an electrospray ionization (ESI) source.[10]
-
Monitor the transition of the precursor ion to a specific product ion for both LTE4 and the internal standard (Multiple Reaction Monitoring - MRM).[10]
-
Optimize the collision energy and other MS parameters to achieve maximum sensitivity.[10]
-
C. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of LTE4 in the samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for LTE4
This protocol is a generalized representation of a competitive ELISA for LTE4 quantification.[5][7]
A. Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions.
-
Dilute the concentrated wash buffer and assay buffer to their working concentrations.
-
Prepare a serial dilution of the LTE4 standard to generate a standard curve.
B. Assay Procedure:
-
Add the standards, controls, and samples to the appropriate wells of the microtiter plate pre-coated with an antibody specific for LTE4.[7]
-
Add a fixed amount of HRP-conjugated LTE4 or a biotin-conjugated antibody specific to LTE4 to each well.[7] This will compete with the LTE4 in the sample for binding to the coated antibody.
-
Incubate the plate for the time specified in the manufacturer's protocol (e.g., 1.5 hours or 18 hours).[5][7]
-
Wash the plate multiple times with the wash buffer to remove any unbound reagents.
-
If a biotinylated antibody was used, add avidin-conjugated HRP and incubate.[7]
-
Add the TMB substrate solution to each well and incubate in the dark to allow for color development.[7] The color intensity will be inversely proportional to the amount of LTE4 in the sample.
-
Stop the enzyme-substrate reaction by adding a stop solution.[7]
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[7]
C. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of LTE4 in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
Leukotriene E4 Signaling Pathway
Leukotriene E4 is the final and most stable of the cysteinyl leukotrienes. While it is a weak agonist of the classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R), it exerts potent pro-inflammatory effects through other receptors, notably the P2Y12 receptor and GPR99.[12][13][14] The signaling cascade initiated by LTE4 leads to various cellular responses, including mast cell activation, chemokine generation, and prostaglandin (B15479496) production.[13][15]
Caption: LTE4 signaling through various receptors leading to cellular inflammatory responses.
General Experimental Workflow for LTE4 Quantification
The following diagram illustrates a typical workflow for the quantification of LTE4 from biological samples using either LC-MS/MS or ELISA.
Caption: A generalized workflow for the quantification of Leukotriene E4.
References
- 1. scbt.com [scbt.com]
- 2. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. biocompare.com [biocompare.com]
- 7. innogene.co.kr [innogene.co.kr]
- 8. biocompare.com [biocompare.com]
- 9. novamedline.com [novamedline.com]
- 10. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymic preparation of dioxygen-18 labelled leukotriene E4 and its use in quantitative gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of Leukotriene E4 Methyl Ester in Biological Systems: A Comparative Guide
An evaluation of Leukotriene E4 (LTE4) methyl ester as a research tool requires a nuanced understanding of its biological target, the native LTE4, a molecule that presents a fascinating paradox in inflammatory signaling. While LTE4 methyl ester is a valuable tool due to its enhanced cell permeability, its specificity is intrinsically linked to the complex pharmacology of LTE4 itself.
Leukotriene E4 (LTE4) is the final and most stable metabolite of the cysteinyl leukotriene (CysLT) pathway, a critical inflammatory cascade. Its precursors, LTC4 and LTD4, are potent mediators that signal through two well-characterized G protein-coupled receptors (GPCRs): the CysLT1 and CysLT2 receptors.[1][2] Paradoxically, while LTE4 is the most abundant CysLT in biological fluids, it binds poorly to these classical receptors and is a weak activator in many in vitro assays.[3][4] Yet, in vivo, LTE4 demonstrates potent pro-inflammatory effects, suggesting the existence of alternative signaling pathways.[3][4][5]
LTE4 methyl ester is a synthetic derivative designed to overcome the poor lipid solubility of LTE4, facilitating its passage across cell membranes for experimental purposes. It is widely assumed that once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester, releasing the active LTE4 molecule. Consequently, the biological activity and specificity of the methyl ester are considered functionally identical to those of LTE4. To date, the biological activity of LTE4 methyl ester itself has not been extensively reported, with research focusing on the effects of the parent compound, LTE4.[6]
This guide compares the activity of native CysLTs to elucidate the complex specificity of LTE4, and by extension, its methyl ester proxy.
The Cysteinyl Leukotriene Signaling Pathway
The CysLT pathway begins with the conversion of arachidonic acid into LTC4, which is then sequentially metabolized to LTD4 and finally to the stable end-product, LTE4. These ligands interact with a range of cell surface receptors, most notably CysLT1R and CysLT2R. However, the potent in vivo effects of LTE4 despite its weak affinity for these receptors have led to the identification of other potential targets, including the P2Y12 receptor and GPR99, creating a complex signaling network.
Figure 1. Overview of the Cysteinyl Leukotriene (CysLT) synthesis and receptor interaction pathway.
Comparative Performance: Receptor Binding and Activation
Direct quantitative binding or functional data for LTE4 methyl ester is not available in the published literature. The following tables summarize the known affinities and potencies of the natural cysteinyl leukotrienes. The activity of LTE4 methyl ester is presumed to mirror that of LTE4 following intracellular hydrolysis.
The rank order of agonist potency at the CysLT1 receptor is LTD4 > LTC4 > LTE4, while for the CysLT2 receptor, it is LTC4 = LTD4 > LTE4.[1][2][7] LTE4 consistently demonstrates the lowest affinity and potency at these two receptors.
Table 1: Comparative Binding Affinities (Ki) of Cysteinyl Leukotrienes
| Compound | CysLT1 Receptor (Ki, nM) | CysLT2 Receptor (Ki, nM) | Data Source(s) |
|---|---|---|---|
| LTC4 | ~15-30 | ~5-15 | [1][2] |
| LTD4 | ~0.1-1.0 | ~5-15 | [1][2] |
| LTE4 | >100 (Low Affinity) | >100 (Low Affinity) | [3][4][5] |
| LTE4 Methyl Ester | Data Not Available | Data Not Available | N/A |
Note: Ki values are approximate and can vary based on experimental systems (e.g., cell type, membrane preparation). Values are compiled from multiple sources.
Table 2: Comparative Functional Potencies (EC50) of Cysteinyl Leukotrienes
| Compound | CysLT1 Receptor (EC50, nM) | CysLT2 Receptor (EC50, nM) | Assay Type | Data Source(s) |
|---|---|---|---|---|
| LTC4 | ~10-20 | ~1-5 | Calcium Mobilization | [3] |
| LTD4 | ~0.5-2.0 | ~1-5 | Calcium Mobilization | [3] |
| LTE4 | >100 (Partial Agonist) | >100 (Partial Agonist) | Calcium Mobilization | [3][8] |
| LTE4 Methyl Ester | Data Not Available | Data Not Available | N/A | N/A |
Note: EC50 values represent the concentration required to elicit a half-maximal response and can vary significantly with the specific cell line and signaling readout used.
The data clearly illustrates that LTE4 is a weak partial agonist at the classical CysLT receptors. However, its significant in vivo activity points towards a more complex mechanism of action, likely involving receptors beyond CysLT1 and CysLT2. Therefore, the "specificity" of LTE4, and by extension its methyl ester, is not defined by high-affinity binding to a single target but by its unique ability to engage alternative signaling pathways that are less responsive to LTC4 and LTD4.
Experimental Protocols
To accurately determine the specificity and potency of compounds like LTE4 methyl ester, standardized assays are crucial. Below are detailed methodologies for two key experiments.
Experimental Workflow for Assessing a Novel CysLT Agonist
This diagram outlines a typical workflow for characterizing a test compound's activity and specificity within the CysLT system.
Figure 2. Logical workflow for characterizing a cysteinyl leukotriene (CysLT) receptor agonist.
Radioligand Displacement Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., LTE4) for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human CysLT1 receptor.
-
Radioligand: [³H]-LTD4 (specific activity ~150-200 Ci/mmol).
-
Test compound (unlabeled LTE4) and non-specific competitor (high concentration of unlabeled LTD4).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL Binding Buffer (for total binding) OR 50 µL non-specific competitor (10 µM unlabeled LTD4).
-
50 µL of various concentrations of the test compound (e.g., LTE4).
-
50 µL of [³H]-LTD4 at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM).
-
50 µL of cell membrane preparation (20-40 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the activation of Gq-coupled receptors, like CysLT1R, by detecting transient increases in intracellular calcium concentration.
Objective: To determine the functional potency (EC50) of a test compound (e.g., LTE4) at the CysLT1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human CysLT1 receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash kit like FLIPR Calcium Assay Kit).
-
Test compound (LTE4) and a reference agonist (LTD4).
-
A fluorescence imaging plate reader (FLIPR) or FlexStation.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Add the fluorescent calcium indicator dye prepared in Assay Buffer to each well.
-
Incubate for 60 minutes at 37°C in the dark. Note: No-wash kits allow adding the dye directly to the media.
-
-
Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compound and reference agonist at 5-10x the final desired concentration.
-
Measurement:
-
Place both the cell plate and the compound plate into the FLIPR or FlexStation instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add the compounds from the source plate to the cell plate.
-
Immediately measure the change in fluorescence intensity over time (typically for 2-3 minutes). Receptor activation leads to a rapid increase in fluorescence.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion and Recommendations
Leukotriene E4 methyl ester serves as a critical laboratory tool for investigating the nuanced and often perplexing biological roles of LTE4. Due to its enhanced lipophilicity, it allows researchers to probe intracellular pathways that may be less accessible to the native molecule in experimental settings.
However, its use demands a cautious interpretation of results. The "specificity" of LTE4 methyl ester is not straightforward. The evidence strongly indicates that its biological effects are not mediated by high-affinity interactions with the classical CysLT1 or CysLT2 receptors alone. Instead, its potent in vivo inflammatory actions are likely the result of lower-affinity interactions with these receptors combined with engagement of other signaling pathways, such as those involving the P2Y12 and GPR99 receptors.
For researchers utilizing LTE4 methyl ester, the following are recommended:
-
Acknowledge its Role as a Pro-drug: Assume that the observed effects are due to LTE4 following intracellular hydrolysis.
-
Use Appropriate Controls: Experiments should include the native ligands (LTC4, LTD4, LTE4) for comparison.
-
Employ Receptor Antagonists: Use selective antagonists like montelukast (B128269) (for CysLT1R) to dissect which receptor is mediating the observed effect.
-
Utilize Genetically Modified Systems: Where possible, employ cell lines or animal models with knockouts of specific receptors (e.g., CysLT1R⁻/⁻, CysLT2R⁻/⁻, P2Y12R⁻/⁻) to confirm the involvement of a particular pathway.
By understanding these complexities, researchers can effectively leverage LTE4 methyl ester to further unravel the intricate role of the most stable cysteinyl leukotriene in health and disease.
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders [frontiersin.org]
- 8. Mechanisms of leukotriene E4 partial agonist activity at leukotriene D4 receptors in differentiated U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New CysLT Receptor Ligands Against Endogenous Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of new and established cysteinyl leukotriene (CysLT) receptor ligands, benchmarked against the endogenous agonist Leukotriene E4 (LTE4) and other key cysteinyl leukotrienes. Due to the limited reported biological activity of Leukotriene E4 methyl ester, this guide focuses on the actions of its biologically relevant parent compound, LTE4.
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators implicated in the pathophysiology of inflammatory and allergic diseases, particularly asthma and allergic rhinitis. They exert their effects through at least two G protein-coupled receptors, the CysLT1 receptor (CysLT1R) and the CysLT2 receptor (CysLT2R).[1] While LTD4 is the most potent endogenous agonist for CysLT1R, LTC4 and LTD4 exhibit similar high affinity for CysLT2R.[2] LTE4, the most stable of the CysLTs, generally shows lower affinity for both receptors but demonstrates significant in vivo activity, suggesting the involvement of other signaling pathways and potentially other receptors like P2Y12 and GPR99.[3][4][5][6]
This guide presents quantitative data on the binding affinities and functional potencies of various ligands, details common experimental protocols for their evaluation, and illustrates the key signaling pathways involved.
Quantitative Comparison of CysLT Receptor Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of endogenous CysLTs and a selection of synthetic antagonists for the CysLT1 and CysLT2 receptors. This data is essential for researchers aiming to select appropriate tool compounds or develop novel therapeutics.
Table 1: Binding Affinities (Ki) and Potencies (EC50/IC50) of Endogenous Ligands
| Ligand | Receptor | Binding Affinity (Ki) | Potency (EC50) |
| LTD4 | CysLT1R | ~1 nM[3] | 2.5 nM[2] |
| LTC4 | CysLT1R | ~10 nM[3] | 24 nM[2] |
| LTE4 | CysLT1R | Lower affinity | 240 nM[2] |
| LTC4 | CysLT2R | ~10 nM[3] | Similar to LTD4 |
| LTD4 | CysLT2R | ~10 nM[3] | Similar to LTC4 |
| LTE4 | CysLT2R | Lower affinity | >1000 nM |
Table 2: Potencies (IC50) of Selected CysLT1R Antagonists
| Antagonist | Receptor | IC50 (nM) |
| Montelukast | CysLT1R | 0.859 (inhibition of UDP-induced IP production)[7] |
| Zafirlukast | CysLT1R | >10,000 (in a CysLT2R reporter assay, indicating selectivity)[8] |
| Pranlukast | CysLT1R | 0.150 (inhibition of UDP-induced IP production)[7] |
| ZM198,615 | CysLT1R | Potent and selective |
Table 3: Potencies (IC50) of Selective and Dual CysLT Receptor Antagonists
| Antagonist | Receptor(s) | IC50 (nM) |
| HAMI3379 | CysLT2R | 3.8 (vs. LTD4), 4.4 (vs. LTC4)[8][9] |
| CysLT1R | >10,000[8][9] | |
| ONO-2050297 (S-enantiomer of 11a) | CysLT1R / CysLT2R | 17 / 0.87[10] |
| BayCysLT2 | CysLT2R | 274[11] |
| Bay-u9773 | CysLT1R / CysLT2R | 4,600 (for CysLT2R)[11] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for two key assays used to characterize CysLT receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CysLT receptors.
Objective: To measure the displacement of a radiolabeled ligand from the CysLT receptor by a non-labeled test compound.
Materials:
-
Cell membranes expressing recombinant human CysLT1R or CysLT2R.
-
Radioligand: [³H]-LTD4.
-
Unlabeled test compounds (e.g., new chemical entities, LTE4).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM CaCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [³H]-LTD4 (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate CysLT receptors and induce a downstream signaling event, specifically the release of intracellular calcium.
Objective: To determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of test compounds by measuring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing CysLT1R or CysLT2R (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonists (LTD4, LTC4, LTE4).
-
Antagonists (test compounds).
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of the agonist (e.g., LTE4) and measure the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the antagonist for a defined period, then add a fixed concentration of an agonist (e.g., LTD4) and measure the change in fluorescence.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence intensity against the agonist concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist-induced response against the antagonist concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow Visualization
Understanding the molecular cascades initiated by ligand binding is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways of CysLT receptors and a typical experimental workflow for ligand characterization.
Caption: CysLT Receptor Signaling Pathways
Caption: Experimental Workflow for Ligand Benchmarking
References
- 1. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene E4 elicits respiratory epithelial cell mucin release through the G-protein–coupled receptor, GPR99 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT(2)) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Leukotriene E4 Methyl Ester: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Leukotriene E4 methyl ester, a lipid mediator utilized in immunological and signal transduction research. The following protocols are designed for researchers, scientists, and drug development professionals to manage this substance in accordance with general laboratory safety standards and hazardous waste regulations.
1. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not universally available, related compounds are often supplied in a flammable solvent, such as ethanol (B145695) or acetonitrile, which dictates the primary hazards.
Key Hazard Considerations:
-
Flammability: Solutions containing organic solvents are highly flammable. Keep away from ignition sources.[1][2]
-
Toxicity: The compound itself may have toxicological properties. Some related leukotrienes are known to be harmful and can cause skin and eye irritation.[1][3][4]
-
Environmental Hazards: Many chemical reagents, including leukotriene solutions, are toxic to aquatic life and should not be released into the environment.[1][5]
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
Laboratory coat
2. Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Do Not Mix: Never mix this compound waste with incompatible chemicals. It is crucial to store acids and bases separately and keep oxidizing agents away from reducing agents and organic compounds.[6]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the waste and have a secure, leak-proof closure.[7][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, including the solvent (e.g., "this compound in Ethanol").
3. Storage of Chemical Waste
Hazardous waste must be stored safely in a designated area while awaiting pickup for disposal.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[6][9]
-
Container Management: Keep the waste container closed except when adding waste.[8][9] Weekly inspections for any signs of leakage are recommended.[6]
-
Storage Duration: Partially filled, properly labeled containers may remain in an SAA for up to one year, though regulations can vary by location.[6]
4. Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[5][9][10]
-
Contact Environmental Health and Safety (EHS): The primary and mandatory step for disposal is to contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body.[9] They will provide specific instructions and arrange for the collection of the hazardous waste.
-
Licensed Waste Management Company: Your institution's EHS department will have a contract with a licensed chemical waste management company responsible for the transportation, treatment, and final disposal of the hazardous material in accordance with all federal, state, and local regulations.[11]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is for informational purposes only and is based on general laboratory safety principles. Always consult the specific Safety Data Sheet for the product you are using and adhere to all applicable federal, state, and local regulations, as well as your institution's specific policies and procedures for hazardous waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Guide for Handling Leukotriene E4 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Leukotriene E4 (LTE4) methyl ester, a lipid-soluble signaling molecule. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling Leukotriene E4 methyl ester, a comprehensive approach to personal protection is necessary due to its potential hazards, which include skin and eye irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin.[1][2] The minimum required PPE is outlined below. For tasks with a higher risk of exposure, such as when splashes or aerosols may be generated, enhanced PPE is required.
Data Presentation: Personal Protective Equipment (PPE) Requirements
| Level of Protection | Equipment | Specifications & Use Case |
| Minimum PPE | Lab Coat | Long-sleeved, properly fitted to cover personal clothing.[3][4] |
| Safety Glasses | ANSI Z87.1-compliant, with side shields for splash protection.[3][4] | |
| Gloves | Disposable nitrile gloves are the minimum requirement.[4][5] Change immediately if contaminated. | |
| Footwear & Attire | Closed-toe shoes and long pants must be worn at all times.[3][4] | |
| Enhanced PPE | Splash Goggles | To be worn in situations with a significant risk of chemical splashes.[3] |
| (for splash hazards) | Face Shield | Worn in conjunction with splash goggles for maximum facial protection. |
| Enhanced PPE | Double Gloves | A second pair of nitrile gloves worn over the first for added protection.[4][5] |
| (for higher risk tasks) | Chemical-Resistant Apron | Provides an additional barrier against spills and splashes. |
| Specialized PPE | Respiratory Protection | A fit-tested N95 respirator or higher may be necessary if aerosols can be generated. Work should ideally be conducted in a chemical fume hood or biological safety cabinet to minimize inhalation risk.[6] |
Operational Plan: From Receipt to Use
The following procedural steps ensure the safe handling of this compound throughout the experimental workflow. Lipid signaling molecules can be sensitive, so proper handling is key to both safety and experimental success.[7]
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Detailed Methodologies:
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage. Verify that the product and CAS number (89461-65-4) match the order specifications.[8]
-
Storage: this compound is typically stored at low temperatures (e.g., -20°C or -80°C) to maintain its stability. Store in a designated, clearly labeled area away from incompatible materials and ignition sources, as some related compounds are flammable.[2][9]
-
Preparation of Solutions:
-
Bring the vial to room temperature before opening to prevent condensation.
-
All handling of the neat compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to control for potential inhalation exposure.
-
Use appropriate solvents as recommended by the supplier. For lipid-based molecules, this may involve organic solvents.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
-
Experimental Use: When using the compound in experiments, handle it with care to prevent spills and the generation of aerosols. Always wear the appropriate level of PPE as determined by your risk assessment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Disposal Workflow
Caption: Disposal plan for this compound waste.
Disposal Procedures:
-
Unused Product: Any unused or expired this compound should be disposed of as hazardous chemical waste. Do not pour down the drain or mix with non-hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including pipette tips, microfuge tubes, gloves, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution. The cleaning materials should also be disposed of as hazardous waste.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. Lipid signaling - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
